Nifedipine-hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8,15,18H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQGFMPRCDAJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21829-25-4 (Parent) | |
| Record name | Nifedipine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90209045 | |
| Record name | Nifedipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60299-11-8 | |
| Record name | Nifedipine-hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60299-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifedipine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifedipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFEDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9626V3KSPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action Research
Inhibition of Voltage-Gated L-Type Calcium Channels
The primary and most well-characterized mechanism of nifedipine (B1678770) is its potent inhibition of voltage-gated L-type calcium channels. researchgate.netdrugbank.comnih.gov These channels are crucial for the influx of calcium ions into cells upon membrane depolarization, a key step in various physiological processes. nih.govsigmaaldrich.com Nifedipine's inhibitory action is selective for L-type calcium channels, distinguishing it from other classes of calcium channel blockers. e-jcpp.orgresearchgate.net
Mechanism in Vascular Smooth Muscle Cells
In vascular smooth muscle cells, the influx of calcium through L-type calcium channels is a critical trigger for contraction. nih.govmdpi.com Nifedipine binds to the α1 subunit of the L-type calcium channel, the main functional unit responsible for ion permeation and gating. sigmaaldrich.com This binding prevents the influx of calcium into the smooth muscle cells during depolarization. drugbank.comnih.gov The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral arterial resistance. nih.govmdpi.com This vasodilatory effect is the cornerstone of nifedipine's antihypertensive properties. mayoclinic.org
Modulation of Intracellular Calcium Levels and Subsequent Cellular Effects
By inhibiting L-type calcium channels, nifedipine directly modulates intracellular calcium levels. nih.govmedscape.com The decrease in intracellular calcium in vascular smooth muscle and myocardial cells is the primary trigger for its therapeutic effects. researchgate.netmedscape.com However, some studies have reported that nifedipine can, under certain experimental conditions, lead to an increase in intracellular calcium. frontiersin.orgphysiology.org This paradoxical effect may be due to compensatory mechanisms or actions on other cellular targets, such as the ryanodine (B192298) receptor-mediated release of calcium from intracellular stores. frontiersin.orgnih.gov The modulation of intracellular calcium by nifedipine has far-reaching consequences, influencing processes such as neurotransmitter release and gene expression. researchgate.netnih.gov
Non-Specific Activity Towards Other Voltage-Dependent Calcium Channels
While nifedipine is highly selective for L-type calcium channels, some research suggests it may also exhibit non-specific activity towards other types of voltage-dependent calcium channels, albeit at higher concentrations. wikipedia.org Studies have investigated its effects on T-type calcium channels, which are involved in various physiological functions, including neuronal firing and cardiac rhythm. nih.govresearchgate.net
Research has shown that nifedipine can block T-type calcium channels, with varying potency depending on the specific subtype (CaV3.1, CaV3.2, and CaV3.3) and the cellular environment. nih.gov For instance, one study found that nifedipine blocked the CaV3.2 T-type calcium channel subtype with a higher potency than other subtypes. nih.gov However, the concentrations required for significant T-type channel blockade are generally higher than those needed for L-type channel inhibition. nih.govresearchgate.net
Table 1: Inhibitory Concentration (IC50) of Nifedipine on T-Type Calcium Channel Subtypes
| T-Type Channel Subtype | IC50 (µM) | Maximum Blockade (%) |
|---|---|---|
| Iα1H (CaV3.2) | 5 | 41 |
| Iα1G (CaV3.1) | 109 | 23 |
| Iα1I (CaV3.3) | 243 | 47 |
Data from a study investigating the effects of nifedipine on cloned CaV3.1, CaV3.2, and CaV3.3 T-channel alpha 1 subunits expressed in Xenopus oocytes or HEK-293 cells. nih.gov
Antagonism of the Mineralocorticoid Receptor
Emerging evidence indicates that nifedipine possesses mineralocorticoid receptor (MR) antagonist activity. wikipedia.orgnih.gov The mineralocorticoid receptor is a nuclear receptor that plays a key role in regulating blood pressure and electrolyte balance through its interaction with aldosterone (B195564). nih.govnih.gov
Studies have demonstrated that several dihydropyridine (B1217469) calcium channel blockers, including nifedipine, can inhibit aldosterone-induced activation of the mineralocorticoid receptor. ahajournals.org This antagonistic activity appears to be independent of its calcium channel blocking effects. nih.gov Molecular modeling suggests that dihydropyridines can dock into the ligand-binding domain of the mineralocorticoid receptor. ahajournals.org This action may contribute to the blood pressure-lowering effects of nifedipine and offer additional cardiovascular benefits. nih.govoup.com For example, research has shown that nifedipine can inhibit inflammatory and fibrogenic gene expression in fibroblasts exposed to advanced glycation end products through its mineralocorticoid receptor antagonistic activity. nih.gov
Endothelial-Mediated Effects: Nitric Oxide Release and Superoxide (B77818) Scavenging
Nifedipine exerts significant effects on the endothelium, the inner lining of blood vessels, which are crucial for vascular health. These effects are primarily mediated through the modulation of nitric oxide (NO) bioavailability and the scavenging of superoxide radicals. ahajournals.orgahajournals.org
Research has shown that nifedipine can enhance the release of nitric oxide from endothelial cells. ahajournals.orgnih.gov This effect is not due to an increase in the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. ahajournals.orgnih.gov Instead, it is believed that nifedipine increases NO bioavailability by protecting it from degradation by reactive oxygen species (ROS), particularly superoxide anions. ahajournals.orgahajournals.org
Nifedipine has been demonstrated to possess antioxidant properties, reducing the production of superoxide in various cell types, including endothelial cells and monocytes. ahajournals.orgnih.gov By scavenging superoxide, nifedipine prevents its reaction with nitric oxide, thereby increasing the half-life and biological activity of NO. ahajournals.orgahajournals.org This enhanced NO availability contributes to vasodilation and may also be responsible for some of the anti-atherosclerotic and anti-proliferative effects observed with nifedipine treatment. ahajournals.orgnih.gov
Table 2: Effect of Nifedipine on Nitric Oxide Release and Superoxide Production
| Parameter | Effect of Nifedipine | Investigated System | Reference |
|---|---|---|---|
| Basal Nitric Oxide Liberation | Significant time- and concentration-dependent increase | Porcine endothelial cell cultures | ahajournals.orgnih.gov |
| eNOS mRNA and Protein Levels | No significant change | Porcine endothelial cell cultures | ahajournals.orgnih.gov |
| Basal and Glucose-Stimulated Superoxide Formation | Significant reduction | Endothelial cell cultures and native cells | ahajournals.orgnih.gov |
| Superoxide Anion Production by Monocytes | Decreased | Monocytes from patients with systemic sclerosis | nih.gov |
Interaction with Myoplasmic Membrane of Smooth Muscles
Nifedipine hydrochloride's primary mechanism of action is centered on its interaction with the myoplasmic membrane of smooth muscle cells, particularly vascular smooth muscle cells (VSMCs). nih.gov It is classified as a dihydropyridine calcium channel blocker, exerting its effects by binding to and inhibiting L-type voltage-gated calcium channels. nih.govdrugbank.compatsnap.com These channels are crucial for regulating the influx of extracellular calcium ions into the cell, a key step in initiating muscle contraction. patsnap.com
During the depolarization phase of a smooth muscle cell's action potential, voltage-gated calcium channels open, allowing calcium ions (Ca²⁺) to flow down their electrochemical gradient into the cytoplasm. nih.gov This influx of Ca²⁺ increases the intracellular calcium concentration, which then binds to calmodulin. The resulting calcium-calmodulin complex activates myosin light chain kinase, leading to the phosphorylation of myosin and subsequent cross-bridge cycling with actin, causing muscle contraction.
Nifedipine selectively blocks these L-type calcium channels, preventing this cascade of events. drugbank.comnih.gov By inhibiting the entry of calcium, nifedipine reduces the amount of available intracellular calcium, which leads to smooth muscle relaxation and vasodilation. patsnap.comnih.gov This action reduces peripheral arterial vascular resistance. drugbank.com
Research conducted on the smooth muscle cells of the rabbit mesenteric artery provides detailed insights into this interaction. Studies have demonstrated that nifedipine acts exclusively on the myoplasmic membrane. nih.gov In experiments using saponin-treated "skinned" muscle fibers, where the cell membrane is chemically removed to allow direct access to the contractile machinery, nifedipine did not affect Ca²⁺ accumulation or release from internal stores, nor did it impact the function of contractile proteins like calmodulin. nih.gov This crucial finding confirms that nifedipine's site of action is the cell membrane itself, not the intracellular components. nih.gov
Further investigations on intact smooth muscle tissues from the rabbit mesenteric artery showed that nifedipine effectively inhibits the calcium spike component of the action potential. nih.gov It also inhibits contractions triggered by various stimuli that rely on calcium influx through voltage-dependent channels. nih.gov
Table 1: Inhibitory Effect of Nifedipine on Contractions Induced by Various Stimuli in Rabbit Mesenteric Artery Smooth Muscle This table summarizes the relative potency of nifedipine in inhibiting contractions elicited by different methods, indicating its primary effect on voltage-dependent calcium influx.
| Stimulus | Mechanism of Contraction | Observed Effect of Nifedipine | Reference |
|---|---|---|---|
| High Extracellular Potassium ([K]o) | Causes membrane depolarization, opening voltage-dependent Ca²⁺ channels. | Markedly inhibited by nifedipine (at concentrations > 3 x 10⁻⁹ M). | nih.gov |
| Direct Muscle Stimulation | Induces action potentials and opens voltage-dependent Ca²⁺ channels. | Inhibited by nifedipine; shows the highest sensitivity to inhibition. | nih.gov |
| Perivascular Nerve Stimulation | Releases neurotransmitters (like norepinephrine) causing depolarization and Ca²⁺ influx. | Inhibited by nifedipine. | nih.gov |
| Exogenously Applied Norepinephrine (B1679862) (NE) | Activates adrenoceptors, leading to both Ca²⁺ influx and release from internal stores. | Inhibited by nifedipine, but less potently than contractions from direct stimulation or high [K]o. NE-induced oscillatory contractions are more inhibited than tonic contractions. | nih.gov |
The sensitivity of smooth muscle to nifedipine can vary between different types of blood vessels. For instance, studies comparing rat small mesenteric arteries and veins found that while both express similar levels of the L-type calcium channel α1C subunit, the depolarization-induced constriction in veins is resistant to nifedipine under normal conditions. nih.govahajournals.org This suggests that in venous smooth muscle, the L-type channels are functionally "silenced" by intracellular Ca²⁺. nih.govahajournals.org However, when intracellular calcium stores are depleted using agents like thapsigargin (B1683126) or caffeine, the venous muscle contractions become sensitive to nifedipine, with the drug then able to block approximately 80% of the contraction. nih.govahajournals.org Patch-clamp studies confirmed that nifedipine significantly reduces L-type Ca²⁺ channel current density when the channels are active. ahajournals.org
Table 2: Effect of Nifedipine on L-type Ca²⁺ Channel Current Density in Arterial vs. Venous Smooth Muscle Cells (SMCs) This table presents data from patch-clamp studies showing that nifedipine is equally effective at blocking active L-type calcium channels in both arterial and venous smooth muscle cells, despite their different physiological responses under normal conditions.
| Cell Type | Nifedipine Concentration | Reduction in LTCC Current Density | Reference |
|---|---|---|---|
| Arterial Smooth Muscle Cells | 100 nmol/L | ~56% | ahajournals.org |
| Venous Smooth Muscle Cells | 100 nmol/L | ~55% | ahajournals.org |
Beyond its primary role in blocking voltage-dependent calcium influx, research suggests nifedipine's interaction with the myoplasmic membrane affects other cellular processes. Some studies indicate that nifedipine can interfere with the refilling of intracellular calcium stores, a process that relies on both L-type channels and other membrane pathways. wikipedia.org Additionally, nifedipine has been shown to inhibit the migration of vascular smooth muscle cells by interfering with the Pyk2-Src signaling axis at the membrane, which is involved in actin remodeling and the formation of lamellipodia. nih.gov While some research has reported that nifedipine can induce an increase in intracellular calcium under specific experimental conditions, possibly through a thapsigargin-like effect or activation of store-operated channels nih.gov, its predominant and therapeutically relevant action on the myoplasmic membrane is the inhibition of depolarization-induced calcium influx. nih.govscielo.brrupress.org
Pharmacological Research Aspects of Nifedipine Hydrochloride
Pharmacokinetics (PK) Research
The study of pharmacokinetics involves understanding how a substance is absorbed, distributed, metabolically altered, and excreted by an organism. For nifedipine (B1678770) hydrochloride, this research is crucial for optimizing its therapeutic use.
Absorption Research
The process by which nifedipine hydrochloride enters the bloodstream is complex and influenced by several physiological factors.
Nifedipine hydrochloride is almost completely absorbed from the gastrointestinal tract. nih.govnih.gov However, its oral bioavailability, which is the fraction of the administered dose that reaches the systemic circulation unchanged, ranges from 45% to 77%. nih.govnih.gov This significant reduction in bioavailability is primarily due to extensive presystemic or "first-pass" metabolism in the liver. nih.govnih.govijclinmedcasereports.com The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for metabolizing nifedipine. ijclinmedcasereports.comdrugbank.com Studies have shown that about half of the orally administered nifedipine dose is eliminated before it can reach the systemic circulation. ijclinmedcasereports.com
The bioavailability of different formulations can also vary. For instance, the bioavailability of a gastrointestinal therapeutic system (GITS) formulation of nifedipine is approximately 65% after a single dose, which increases to about 86% at steady-state. nih.gov In patients with liver cirrhosis, the bioavailability of nifedipine may be increased by up to twofold. medcentral.com
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | 45% - 77% | nih.govnih.gov |
| Bioavailability (GITS, single dose) | ~65% | nih.gov |
| Bioavailability (GITS, steady-state) | ~86% | nih.gov |
Nifedipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug. drugbank.comnih.govresearchgate.netresearchgate.netrjpbcs.com This classification signifies that it has low solubility in aqueous media but high intestinal permeability. drugbank.comnih.govresearchgate.netresearchgate.net The low solubility of nifedipine can be a rate-limiting step for its absorption in the gastrointestinal (GI) tract. nih.gov
| Time (minutes) | % Dissolved in 100 mL FaSSGF | % Dissolved in 200 mL FaSSGF | Reference |
|---|---|---|---|
| 20 | 23.3 ± 7.6% | 72.1 ± 4.2% | nih.gov |
| 30 | 17.3 ± 1.1% | 73.4 ± 5.8% | nih.gov |
| 45 | 18.6 ± 2.9% | 60.4 ± 4.3% | nih.gov |
| 60 | 17.2 ± 1.2% | 49.3 ± 6.1% | nih.gov |
FaSSGF: Fasted State Simulated Gastric Fluid
Distribution Research
Once absorbed into the bloodstream, nifedipine is distributed throughout the body.
Nifedipine is extensively bound to serum proteins, with the fraction bound being approximately 92% to 98%. drugbank.comnih.govdrugs.comnih.gov The primary binding protein for nifedipine in serum is albumin. nih.gov In a pure human albumin solution (40 g/litre ), the fraction of nifedipine bound is about 97%. drugbank.comnih.govnih.gov Nifedipine also binds to alpha 1-acid glycoprotein (B1211001) (AAG), with the extent of binding being proportional to the AAG concentration. drugbank.comnih.govnih.gov In patients with renal or hepatic impairment, protein binding may be significantly reduced. drugs.com
| Protein | Concentration | Fraction Bound | Reference |
|---|---|---|---|
| Serum (Healthy Volunteers) | - | 0.992 ± 0.008 | nih.gov |
| Human Albumin | 40 g/L | 0.970 ± 0.012 | nih.gov |
| Alpha 1-Acid Glycoprotein (AAG) | 50 mg/100 mL | 0.514 ± 0.059 | drugbank.comnih.govnih.gov |
| 150 mg/100 mL | 0.755 ± 0.035 | drugbank.comnih.govnih.gov |
The volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes in the body's tissues. Nifedipine undergoes significant tissue distribution. nih.gov The steady-state volume of distribution for nifedipine is reported to be between 0.62 and 0.77 L/kg. nih.govdrugbank.com The volume of distribution of the central compartment, which represents the initial distribution into the blood and highly perfused organs, is smaller, ranging from 0.25 to 0.29 L/kg. nih.govnih.govdrugbank.com
| Parameter | Value (L/kg) | Reference |
|---|---|---|
| Steady-State Volume of Distribution (Vss) | 0.62 - 0.77 | nih.govdrugbank.com |
| Volume of Distribution of the Central Compartment (Vc) | 0.25 - 0.29 | nih.govnih.govdrugbank.com |
Metabolism Research
The biotransformation of nifedipine is a critical determinant of its therapeutic effect and duration of action. Research has primarily focused on the enzymatic pathways responsible for its breakdown and the resulting metabolic products.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4 Pathway)
The metabolism of nifedipine is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system. nih.govdovepress.com Specifically, CYP3A4 has been identified as the principal enzyme responsible for the oxidative metabolism of nifedipine. drugbank.comijclinmedcasereports.commdpi.comnih.gov This process involves the conversion of the parent nifedipine molecule into its primary, inactive metabolites. drugbank.commdpi.com The significant role of CYP3A4 means that the bioavailability and clearance of nifedipine can be substantially affected by substances that inhibit or induce this enzyme. mdpi.com For instance, co-administration with grapefruit juice, a known inhibitor of intestinal CYP3A4, can lead to a twofold increase in nifedipine's plasma concentration. mdpi.comfda.gov
In addition to CYP3A4, research indicates that CYP3A5 also contributes to nifedipine's biotransformation, although it is generally less metabolically active than CYP3A4. pharmgkb.org Studies in pregnant women have shown that the CYP3A5 genotype can influence the oral clearance of nifedipine. thieme-connect.com Specifically, individuals who are "high expressers" of CYP3A5 have a significantly higher oral clearance compared to "low expressers". thieme-connect.compurdue.edu
Identification and Characterization of Metabolites
The primary metabolic pathway for nifedipine involves the oxidation of its dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of dehydronifedipine. mdpi.comsemanticscholar.org This pyridine analog is pharmacologically inactive. medicines.org.au Further metabolism leads to the formation of other water-soluble metabolites. drugbank.commedicines.org.aubauschhealth.com
Key identified metabolites include:
Dehydronifedipine (Pyridine analog): The primary metabolite formed through CYP3A4-mediated oxidation. mdpi.comsemanticscholar.org
2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I): A major metabolite resulting from further biotransformation. drugbank.comdrugbank.com
2-hydroxymethyl-pyridine carboxylic acid (M II): Another significant metabolite derived from M I. drugbank.comdrugbank.com
These metabolites are highly water-soluble, which facilitates their excretion from the body. bauschhealth.com
Elimination Pathways Research
Following extensive metabolism in the liver, nifedipine is eliminated from the body primarily through the kidneys. Research shows that approximately 60% to 80% of an administered dose is excreted in the urine in the form of its inactive, water-soluble metabolites. drugbank.commedicines.org.aubauschhealth.com Only trace amounts (less than 0.1%) of unchanged nifedipine can be detected in the urine. bauschhealth.com The remainder of the metabolites are eliminated via the feces. drugbank.commedicines.org.au
Research on Half-Life and Duration of Action Across Formulations
The elimination half-life and duration of action of nifedipine are highly dependent on its formulation.
Immediate-Release (IR) Formulations: These formulations, such as capsules, are characterized by a rapid onset of action and a short elimination half-life. nih.gov Studies report the half-life of IR nifedipine to be approximately 2 hours. drugbank.comfda.gov Other research indicates a mean half-life ranging from 1.7 to 3.4 hours. medicines.org.au
Extended-Release (ER) Formulations: To prolong the therapeutic effect, extended-release tablets have been developed. dovepress.com These formulations provide a more sustained plasma concentration. The elimination half-life for an extended-release tablet is approximately 7 hours. bauschhealth.com Another source notes a half-life of about 6 to 12 hours for a tablet formulation, with the prolonged half-life likely influenced by continued absorption from the gastrointestinal tract. medicines.org.au One specific extended-release formulation, the nifedipine gastrointestinal therapeutic system (GITS), has an estimated elimination half-life of 1.7 hours but maintains its effect through controlled release. nih.gov
| Formulation Type | Reported Half-Life | Source Index |
|---|---|---|
| Immediate-Release (IR) | ~2 hours | drugbank.comfda.gov |
| Immediate-Release (IR) | 1.7 to 3.4 hours | medicines.org.au |
| Extended-Release (ER) | ~7 hours | bauschhealth.com |
| Extended-Release (ER) Tablet | 6 to 12 hours | medicines.org.au |
Influence of Hepatic Impairment on Pharmacokinetics
Given that the liver is the primary site of nifedipine metabolism, hepatic impairment significantly alters its pharmacokinetics. fda.gov In patients with liver cirrhosis, the elimination half-life of nifedipine is distinctly prolonged, and total clearance is reduced. medicines.org.aubauschhealth.comresearchgate.net
One study comparing patients with liver cirrhosis to healthy controls found:
A significantly longer elimination half-life in the cirrhosis group (420 minutes vs. 111 minutes). researchgate.netresearchgate.net
Lower systemic clearance in patients with cirrhosis (233 ml/min vs. 588 ml/min). researchgate.net
Research has shown that in patients with mild to moderate hepatic impairment, the systemic exposure to nifedipine is substantially increased. nih.gov For instance, the area under the plasma concentration-time curve (AUC) for nifedipine increased by 93% in mild impairment and 253% in moderate impairment compared to healthy subjects. nih.gov This is attributed to reduced first-pass metabolism and decreased clearance. nih.govdovepress.com
| Level of Impairment | Increase in AUC (Area Under the Curve) | Increase in Cmax (Maximum Concentration) | Source Index |
|---|---|---|---|
| Mild (Child-Pugh A) | 93% | 64% | nih.gov |
| Moderate (Child-Pugh B) | 253% | 171% | nih.gov |
Pharmacokinetic Studies in Specific Physiological States (e.g., Pregnancy)
Pregnancy induces significant physiological changes that can alter drug disposition, and nifedipine is no exception. ung.ac.id Pharmacokinetic studies in pregnant women have revealed notable differences compared to non-pregnant individuals.
In women with pregnancy-induced hypertension during the third trimester, the terminal elimination half-life of oral nifedipine was found to be shorter (mean 1.3 hours) than that reported for non-pregnant individuals. nih.gov The apparent oral elimination clearance was also found to be more rapid in pregnant women with preeclampsia in the immediate postpartum period (3.3 L/hr/kg) and in the third trimester (2.0 L/hr/kg) compared to non-pregnant healthy volunteers (0.49 L/hr/kg). nih.govnih.gov
Research suggests that nifedipine clearance is increased at least twofold during pregnancy. purdue.edu This increased clearance may necessitate administration at shorter intervals to maintain therapeutic efficacy. nih.gov Furthermore, nifedipine has been shown to cross the placenta, with concentrations in fetal cord blood being approximately 93% of those in the maternal vein. nih.gov
Pharmacodynamics (PD) Research
The pharmacodynamics of nifedipine hydrochloride are centered on its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. fda.gov This action leads to a cascade of hemodynamic effects that are beneficial in managing conditions such as hypertension and angina.
Hemodynamic Effects and Cardiovascular Responses
Nifedipine's primary pharmacodynamic actions result in significant alterations to the cardiovascular system, including vasodilation, changes in heart rate and blood pressure, and modifications in cardiac output.
Nifedipine hydrochloride is a potent peripheral arterial vasodilator that acts directly on vascular smooth muscle. fda.govnih.gov By blocking the influx of calcium ions into these muscle cells, it inhibits the contractile processes, leading to arterial vasodilation. fda.govnih.gov This relaxation of the arteries results in a significant decrease in peripheral vascular resistance, which is the resistance the heart must pump against to circulate blood. fda.govncats.iopatsnap.com This reduction in afterload is a key mechanism behind its antihypertensive effects. patsnap.com Research has shown that nifedipine causes dilation of both the main coronary arteries and systemic arteries. ncats.io In patients with calf claudication, sublingual nifedipine has been observed to increase common femoral artery blood flow by 55%, despite a decrease in systolic blood pressure. nih.gov
Nifedipine effectively dilates the main coronary arteries and coronary arterioles in both normal and ischemic regions of the heart. fda.gov This action is particularly beneficial for patients with vasospastic angina, as it inhibits coronary artery spasms and thereby increases the delivery of oxygen to the myocardial tissue. fda.govncats.io By improving the oxygen supply to the heart muscle, nifedipine helps to alleviate angina symptoms. patsnap.com
The administration of nifedipine typically leads to a reduction in arterial blood pressure. fda.gov However, this can be accompanied by fluctuations in heart rate. Short-acting formulations of nifedipine, in particular, can cause a reflex activation of the sympathetic nervous system, leading to an increase in heart rate (tachycardia) as a compensatory response to the rapid drop in blood pressure. medcentral.comwikipedia.org This reflex tachycardia is less common with sustained-release preparations of the drug. wikipedia.org Studies in neurogenic hypertensive rats have shown that nifedipine can effectively lower blood pressure without causing significant changes in the already high baseline heart rate. nih.gov Conversely, in some rare instances, particularly in cases of overdose or in individuals with autonomic neuropathy, nifedipine has been associated with a slowing of the heart rate. goodrx.com Fast-absorbed dihydropyridines like nifedipine can cause notable fluctuations in blood pressure. ahajournals.org
Nifedipine's vasodilatory effects lead to a decrease in total systemic resistance. nih.gov In response to this afterload reduction, cardiac output, which is the amount of blood pumped by the heart per minute, generally increases. nih.govahajournals.orgnih.gov One study in patients with angina pectoris at a steady state of nifedipine treatment demonstrated a significant increase in cardiac output and a decrease in calculated total systemic resistance for the entire dosing interval. nih.gov However, in patients with congestive heart failure, the use of nifedipine has been associated with a potential worsening of the condition, possibly due to the activation of the sympathetic nervous system and the renin-angiotensin system. jwatch.org
Table 1: Hemodynamic Effects of Nifedipine in Patients with Angina Pectoris at Steady State
| Parameter | Change from Baseline | Duration of Effect |
|---|---|---|
| Heart Rate | Increased by 5-6 beats/min | Up to one hour after dose |
| Mean Diastolic Blood Pressure | Decreased by 6-15 mm Hg | Up to four hours after dose |
| Cardiac Output | Increased by 1.1-2.8 L/min | Entire dosing interval |
| Total Systemic Resistance | Decreased by 3.8-6.3 mm Hg/L/min | Entire dosing interval |
Data based on a study of 12 patients with angina pectoris receiving nifedipine 10-40 mg tid. nih.gov
Correlation Between Serum Concentrations and Pharmacodynamic Effects
Research has established a correlation between the serum concentration of nifedipine and its pharmacodynamic effects. Following oral administration of a nifedipine capsule, the plasma concentration peaks rapidly, which corresponds with a prompt and significant hypotensive effect. jst.go.jp In contrast, a slow-release tablet results in a slower onset of action and a longer duration of the hypotensive effect, which aligns with its pharmacokinetic profile. jst.go.jp
In patients with angina pectoris at steady state, a time lag has been observed between changes in serum nifedipine concentrations and the corresponding changes in heart rate, a phenomenon known as hysteresis. nih.gov However, a direct correlation without a time lag was noted between serum concentrations and changes in blood pressure. nih.gov Interestingly, changes in cardiac output did not show a correlation with serum nifedipine concentrations in the same study. nih.gov
Further studies have shown that co-administration of nifedipine with other drugs, such as diltiazem (B1670644) or verapamil (B1683045), can alter its plasma concentrations and, consequently, its antihypertensive effects. ahajournals.org For instance, the addition of diltiazem to nifedipine therapy resulted in greater increases in nifedipine plasma concentrations and a more pronounced antihypertensive response compared to the combination with verapamil. ahajournals.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Nifedipine hydrochloride |
| Nifedipine |
| Diltiazem |
| Verapamil |
| Isosorbide |
| Captopril |
| Nitroglycerin |
| Nitroprusside |
| Hydralazine |
| Ergonovine |
| Clonidine hydrochloride |
| Methyldopa |
| Doxazosin |
| Omeprazole |
| Nicardipine |
| Felodipine |
Hysteresis in Pharmacokinetic/Pharmacodynamic Relationships
In the realm of pharmacology, the relationship between the concentration of a drug in the body (pharmacokinetics) and the intensity of its effect (pharmacodynamics) is often not linear. A phenomenon known as hysteresis is frequently observed, signifying a delay or disequilibrium between the plasma drug concentration and the pharmacological response. nih.govualberta.ca This results in a looped curve when effect is plotted against concentration over time, rather than a simple, direct relationship. The term "hysteresis" is derived from the Greek, meaning "to lag behind," which aptly describes this temporal discrepancy. nih.gov The shape and direction of the hysteresis loop can provide valuable insights into the complex mechanisms of drug action and disposition.
A counter-clockwise hysteresis loop indicates that for a given plasma concentration, the effect is greater at a later time point. nih.govanesth-pain-med.org This can be due to several factors, including the formation of active metabolites, distribution of the drug to the site of action, or sensitization of receptors. nih.govresearchgate.net Conversely, a clockwise hysteresis loop demonstrates a decreasing effect over time at the same plasma concentration, which may be attributed to tolerance, feedback regulation, or the formation of antagonistic metabolites. nih.govanesth-pain-med.org
For nifedipine hydrochloride, a dihydropyridine calcium channel blocker, the presence of hysteresis in its pharmacokinetic/pharmacodynamic (PK/PD) relationship has been a subject of significant research. The hemodynamic effects of nifedipine are notably influenced by the rate of its administration and the resulting speed of increase in its plasma concentration. nih.gov
Research Findings on Nifedipine Hydrochloride Hysteresis
Studies have demonstrated that the manner in which nifedipine is introduced into the systemic circulation plays a crucial role in its pharmacodynamic outcomes. When nifedipine plasma concentrations rise rapidly, as is the case with intravenous bolus injections or immediate-release oral formulations, a pronounced increase in heart rate is often observed with minimal impact on blood pressure. nih.gov In contrast, a slower increase in plasma concentration, achieved through slow intravenous infusions or sustained-release formulations, typically leads to a reduction in blood pressure with little to no change in heart rate. nih.gov This discrepancy highlights a complex interplay between the drug's concentration and its physiological effects over time.
Research investigating the steady-state pharmacokinetics and pharmacodynamics of nifedipine in patients with angina pectoris has provided further evidence of hysteresis. In these studies, hysteresis plots revealed a time lag between changes in serum nifedipine concentrations and the corresponding changes in heart rate. nih.gov However, a direct correlation without a significant time lag was observed between serum nifedipine concentrations and blood pressure reduction. nih.gov
The formulation of the drug product also significantly impacts the PK/PD relationship. Studies comparing immediate-release and sustained-release formulations of nifedipine have shown that the chronopharmacokinetics, or the influence of circadian rhythms on drug absorption and metabolism, are more pronounced with the immediate-release form. nih.govresearchgate.net For instance, the peak plasma concentration (Cmax) of immediate-release nifedipine tends to be higher and the time to reach Cmax (tmax) shorter when administered in the morning compared to the evening. nih.govresearchgate.net This circadian influence on the pharmacokinetics of immediate-release nifedipine contributes to the complexity of its dose-response relationship. nih.gov
The following tables present hypothetical data to illustrate the concept of hysteresis with nifedipine hydrochloride, based on the findings described in the literature.
Table 1: Hypothetical Pharmacokinetic and Pharmacodynamic Data for Immediate-Release Nifedipine Hydrochloride
This table illustrates the rapid increase in plasma concentration and the corresponding changes in heart rate and blood pressure, demonstrating a potential hysteresis loop for heart rate.
| Time (hours) | Nifedipine Plasma Concentration (ng/mL) | Change in Heart Rate (beats/min) | Change in Blood Pressure (mmHg) |
| 0 | 0 | 0 | 0 |
| 0.5 | 50 | +15 | -5 |
| 1 | 100 | +25 | -10 |
| 2 | 75 | +20 | -15 |
| 4 | 30 | +10 | -12 |
| 6 | 10 | +5 | -8 |
Table 2: Hypothetical Pharmacokinetic and Pharmacodynamic Data for Sustained-Release Nifedipine Hydrochloride
This table illustrates a slower rise and more prolonged plasma concentration of nifedipine, resulting in a more pronounced effect on blood pressure with a blunted heart rate response.
| Time (hours) | Nifedipine Plasma Concentration (ng/mL) | Change in Heart Rate (beats/min) | Change in Blood Pressure (mmHg) |
| 0 | 0 | 0 | 0 |
| 1 | 20 | +2 | -8 |
| 2 | 40 | +5 | -15 |
| 4 | 50 | +5 | -20 |
| 8 | 35 | +3 | -18 |
| 12 | 15 | +1 | -10 |
Preclinical Studies and in Vitro/in Vivo Models for Nifedipine Hydrochloride Research
In Vitro Cellular and Tissue Models
In vitro studies using isolated smooth muscle preparations have been instrumental in characterizing the direct effects of nifedipine (B1678770) hydrochloride on vascular and non-vascular smooth muscle.
In the rabbit mesenteric artery , nifedipine has been shown to inhibit contractions induced by various stimuli, including direct muscle stimulation, perivascular nerve stimulation, and exogenously applied norepinephrine (B1679862). nih.gov The inhibitory potency of nifedipine was found to be greatest against contractions evoked by direct muscle stimulation. nih.gov It also effectively inhibited norepinephrine-induced oscillatory contractions more than tonic and phasic contractions. nih.gov Research indicates that nifedipine's relaxant effect in the rabbit mesenteric artery is primarily due to the inhibition of voltage-dependent Ca2+ channels in the myoplasmic membrane. nih.gov Furthermore, studies have shown that pretreatment with nifedipine can significantly inhibit contractions induced by phenylephrine (B352888) in the main mesenteric artery (MBMA) and its femoral branches (FBMA). karger.com
Studies on the rat uterus have demonstrated the inhibitory effect of nifedipine on uterine contractions. In isolated rat uterine strips, nifedipine caused a dose-dependent decrease in the frequency and strength of spontaneous contractions. cabidigitallibrary.org A dose of 2.8 x 10⁻⁸ mol/l of nifedipine reduced the frequency of contractions by 40%, while a tenfold higher concentration led to a complete cessation of spontaneous uterine activity. cabidigitallibrary.org The administration of oxytocin (B344502) after complete blockage of Ca2+ channels by nifedipine did not result in an increase in contraction activity. cabidigitallibrary.org Further research has shown that nifedipine's relaxing effect on potassium chloride (KCl)-induced uterine contractions is most pronounced on the last day of pregnancy in rats. researchgate.net The sensitivity of the late-pregnant rat uterus to nifedipine appears to be greater than that of non-pregnant animals. nih.gov
In the rabbit aorta , nifedipine has been observed to produce a concentration-dependent reduction in the amplitude of noradrenaline-evoked contractions. jpmi.org.pk However, even at maximum concentrations used in some studies, it could not completely inhibit these contractions. jpmi.org.pk Research also indicates that nifedipine inhibits the accumulation of low-density lipoprotein (LDL) and cholesterol in the aorta of normocholesterolemic rabbits, suggesting a potential anti-atherosclerotic effect. nih.gov Some studies have reported that nifedipine can inhibit the release of nitric oxide (NO) from rabbit aortic endothelial cells. ahajournals.org
| Tissue Preparation | Agonist/Stimulus | Observed Effect of Nifedipine | Reference |
| Rabbit Mesenteric Artery | Direct Muscle Stimulation, Perivascular Nerve Stimulation, Norepinephrine | Inhibition of contractions | nih.gov |
| Rabbit Mesenteric Artery | Norepinephrine | Greater inhibition of oscillatory vs. tonic/phasic contractions | nih.gov |
| Rabbit Mesenteric Artery | Phenylephrine | Inhibition of contractions | karger.com |
| Rat Uterus | Spontaneous | Dose-dependent decrease in frequency and strength of contractions | cabidigitallibrary.org |
| Rat Uterus | Potassium Chloride (KCl) | Relaxation, most pronounced on the last day of pregnancy | researchgate.net |
| Rabbit Aorta | Noradrenaline | Concentration-dependent reduction in contraction amplitude | jpmi.org.pk |
| Rabbit Aorta | - | Inhibition of LDL and cholesterol accumulation | nih.gov |
The effects of nifedipine have also been investigated in cultured neuronal cells to understand its potential neuroprotective properties. In cultured mouse cortical neurons, nifedipine has been shown to attenuate slow excitatory amino acid neurotoxicity. nih.gov Specifically, it substantially reduced the neurotoxicity produced by prolonged exposure to submaximal concentrations of agonists like α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA), kainate, and quinolinate. nih.gov However, it had minimal effect on the neuronal degeneration induced by brief exposure to high concentrations of N-methyl-D-aspartate (NMDA). nih.gov This suggests that calcium ion influx through dihydropyridine-sensitive, voltage-dependent calcium channels is a critical step in the neuronal injury caused by the prolonged activation of NMDA or non-NMDA glutamate (B1630785) receptors. nih.gov In organotypic hippocampal slice cultures, pre-incubation with nifedipine did not show a neuroprotective effect against NMDA-induced damage. mdpi.com
Receptor binding studies have provided insights into the molecular targets of nifedipine. These studies have confirmed that nifedipine binds to L-type voltage-gated calcium channels. guidetopharmacology.orgdrugbank.com In vitro receptor binding assays using animal tissue models have shown that the binding of dihydropyridines, like nifedipine, can be influenced by other calcium channel blockers. For instance, the combination of diltiazem (B1670644) with a dihydropyridine (B1217469) enhances binding at the dihydropyridine receptor, while verapamil (B1683045) decreases it. ahajournals.org The affinity of nifedipine for L-type calcium channels can be measured by its ability to displace radiolabeled ligands, such as [3H]nitrendipine, from their binding sites in tissues like the rat cortex. guidetopharmacology.org Studies have also indicated that cardiac membranes possess specific binding sites for the vasoconstrictor peptide endothelin, and while nifedipine does not directly interact with these sites, it can attenuate the calcium influx induced by endothelin. nih.gov
In Vivo Animal Models
Spontaneously hypertensive rats (SHR) are a widely used animal model for studying hypertension. In conscious SHRs on a high-salt diet, both central (intracerebroventricular) and peripheral (intravenous) infusions of nifedipine have been shown to lower mean arterial pressure (MAP). nih.gov The inhibition of sympathetic activity by nifedipine precedes and parallels the decrease in blood pressure, with central administration leading to an earlier onset of sympathetic inhibition. nih.gov Studies have demonstrated that the bioavailability of nifedipine is lower in SHRs compared to normotensive Wistar rats. mdpi.com The magnitude of the blood pressure response to acute nifedipine administration in SHRs is proportional to the existing blood pressure level and correlates with the activity of the sympathetic nervous system and the renin-angiotensin system. nih.govcas.cz Chronic treatment with nifedipine in SHRs has been shown to improve endothelium-dependent relaxations in coronary arteries. ahajournals.org
| Animal Model | Key Findings with Nifedipine Hydrochloride | Reference |
| Spontaneously Hypertensive Rats (SHR) | Central and peripheral administration lowers blood pressure and inhibits sympathetic nerve activity. | nih.gov |
| Spontaneously Hypertensive Rats (SHR) | Lower bioavailability compared to normotensive Wistar rats. | mdpi.com |
| Spontaneously Hypertensive Rats (SHR) | Blood pressure response is proportional to baseline blood pressure and activity of the sympathetic and renin-angiotensin systems. | nih.govcas.cz |
| Spontaneously Hypertensive Rats (SHR) | Chronic treatment improves endothelium-dependent relaxations in coronary arteries. | ahajournals.org |
Animal models designed to mimic myocardial ischemia and reperfusion injury have been crucial in evaluating the cardioprotective effects of nifedipine. Experimental studies have consistently shown that prophylactic administration of nifedipine has a protective effect during both short and long episodes of ischemia. nih.gov This protection is quantified by the preservation of left ventricular function. nih.gov The mechanism of this cardioprotection is linked to the blockade of voltage-activated calcium channels. nih.gov Although negative inotropic effects of nifedipine have been observed in vitro and in animal studies, these are rarely seen clinically, likely due to reflex responses to its vasodilating actions. medcentral.com
Animal Models for Tocolytic Efficacy
The evaluation of nifedipine's effectiveness as a tocolytic agent—a substance used to suppress premature labor—has been supported by various preclinical animal models. These models are crucial for understanding the mechanisms of action and potential efficacy before clinical application.
Rat models have also been employed to investigate tocolytic efficacy, particularly in the context of combination therapy. For instance, a study in a rat model demonstrated that combining nifedipine with another tocolytic, ritodrine (B1199850), was more effective in inhibiting labor than when either drug was used as a single agent. imrpress.com Animal models, in general, have been instrumental in confirming the potential for high efficiency with combined tocolytic treatments for preterm labor. researchgate.net
Despite their utility, studies using animal models for nifedipine's tocolytic effects have sometimes produced contradictory results, highlighting the complexity of translating preclinical findings to clinical practice. impactfactor.org
Table 1: Animal Models for Tocolytic Efficacy of Nifedipine
| Model Type | Animal | Key Findings | Research Focus |
| Preterm Birth Model | Mouse | Inhibited in vitro and ex vivo myometrial contractions. nih.gov | Anti-contractile and anti-inflammatory effects. nih.gov |
| Preterm Labor Model | Rat | Combination with ritodrine was more effective at inhibiting labor than a single agent. imrpress.com | Efficacy of combination tocolytic therapy. imrpress.com |
Models for Organ-Specific Adverse Effects (e.g., Liver)
Investigating the potential for organ-specific adverse effects is a critical component of preclinical drug assessment. For nifedipine, various in vivo and in vitro models have been established to study its effects, particularly on the liver.
In Vivo Models:
Animal models have been central to understanding nifedipine's impact on the liver under various pathological conditions.
Chemically-Induced Toxic Liver Injury: One experimental model in rats uses carbon tetrachloride (CCl4) and ethanol (B145695) to induce toxic liver injury. A study employing this model found that treatment with a combination of nifedipine and S-Adenosylmethionine led to a significant decrease in perivenular fibrosis and cirrhosis, suggesting a protective action mechanism via creeping fibrosis rather than a direct effect on hepatitis. nih.gov
Drug-Induced Hepatotoxicity: The protective effects of nifedipine have also been studied in a mouse model of acetaminophen-induced liver toxicity. scispace.com In these experiments, an overdose of acetaminophen (B1664979) is used to cause severe liver damage. Research indicated that nifedipine could protect the liver from this damage, with histopathological examinations showing that liver structure recovered to a more normal state after being intoxicated with acetaminophen. scispace.com
Diet-Induced Non-alcoholic Steatohepatitis (NASH): A rat model for NASH, induced by an L-methionine- and choline-deficient (MCD) diet, has been used to examine the effects of nifedipine on liver fibrosis. spandidos-publications.comspandidos-publications.com In this model, nifedipine treatment was found to significantly prevent the development of liver fibrosis and resulted in a general improvement in NASH, comparable to the effects of the PPARα agonist bezafibrate. spandidos-publications.comspandidos-publications.com
In Vitro Models:
In vitro systems offer a more controlled environment to study specific cellular and molecular mechanisms of drug action and toxicity.
Hepatocyte Cultures: Primary rat hepatocyte cultures are a common in vitro model. In studies of acetaminophen-induced cytotoxicity, nifedipine demonstrated a protective effect, preventing intracellular calcium alterations and cell death in these cultured liver cells. nih.gov
Human Liver Microsomes: To study metabolic pathways and potential drug interactions, human liver microsomes are utilized. An in vitro study with this model showed that ethanol competitively inhibited the CYP3A-mediated metabolism of nifedipine. oup.com This model is crucial for identifying how co-administered substances might alter the breakdown of nifedipine, which can be a precursor to toxicity. oup.com
Table 2: Models for Investigating Organ-Specific (Liver) Effects of Nifedipine
| Model Type | Model System | Research Focus | Key Findings |
| In Vivo | |||
| Toxic Liver Injury | Rat (induced by CCl4 and ethanol) | Effect on liver fibrosis and cirrhosis. nih.gov | Nifedipine, with S-Adenosylmethionine, decreased fibrosis and cirrhosis. nih.gov |
| Drug-Induced Toxicity | Mouse (induced by acetaminophen) | Protective effect against hepatotoxicity. scispace.com | Nifedipine protected against acetaminophen-induced liver damage. scispace.com |
| Non-alcoholic Steatohepatitis (NASH) | Rat (induced by MCD diet) | Prevention of hepatic fibrosis. spandidos-publications.comspandidos-publications.com | Nifedipine prevented liver fibrosis and improved NASH. spandidos-publications.comspandidos-publications.com |
| In Vitro | |||
| Cytotoxicity Model | Rat Hepatocyte Cultures | Protective effect against acetaminophen toxicity. nih.gov | Nifedipine prevented cytotoxicity and intracellular calcium changes. nih.gov |
| Metabolism Model | Human Liver Microsomes | Effect of ethanol on nifedipine metabolism. oup.com | Ethanol inhibited the CYP3A-mediated metabolism of nifedipine. oup.com |
Clinical Research and Therapeutic Applications of Nifedipine Hydrochloride Research Perspectives
Cardiovascular Disease Research
Research has established that long-acting formulations of nifedipine (B1678770) can improve the prognosis for patients with hypertension. nih.govresearchgate.net Clinical trials have demonstrated its effectiveness in lowering blood pressure and reducing the risk of cardiovascular events. dovepress.com
Multiple studies have confirmed the efficacy of nifedipine in the management of chronic stable angina pectoris. nih.gov In a double-blind, placebo-controlled crossover trial, nifedipine significantly reduced angina frequency by 55% and nitroglycerin consumption by 59%. nih.gov Furthermore, it increased exercise time by 34% compared to placebo. nih.gov The antianginal effects are attributed to a reduction in myocardial oxygen demand at specific workloads and potentially an increase in blood supply to ischemic areas of the heart. nih.gov
Another study involving patients with chronic stable angina demonstrated that nifedipine therapy led to a decrease in the frequency of anginal attacks and nitroglycerin use by approximately 50% compared to placebo. nih.gov Exercise tolerance was also significantly improved, with a notable decrease in ST segment depression at peak exercise. nih.gov
The ACTION (A Coronary disease Trial Investigating Outcome with Nifedipine GITS) trial, a large-scale, placebo-controlled study, investigated the long-term effects of nifedipine GITS (Gastrointestinal Therapeutic System) in patients with stable symptomatic coronary artery disease. medscape.com The addition of nifedipine GITS to conventional treatment was found to be safe and reduced the need for coronary angiography and interventions. medscape.com
Table 1: Efficacy of Nifedipine in Chronic Stable Angina Pectoris
| Study/Trial | Key Findings |
| Double-blind, placebo-controlled crossover trial | - 55% reduction in angina frequency- 59% reduction in nitroglycerin consumption- 34% increase in exercise time nih.gov |
| Multicenter double-blind, placebo-controlled studies | - ~50% decrease in anginal attacks and nitroglycerin intake- Significant increase in exercise tolerance nih.gov |
| ACTION Trial | - Reduced need for coronary angiography and interventions- Safe when added to conventional angina treatment medscape.com |
Nifedipine has been shown to be an effective treatment for vasospastic angina, also known as Prinzmetal's angina. nih.gov It works by relieving the acute spasm of large coronary arteries, which in turn reverses the sudden decrease in myocardial oxygen supply. nih.gov A multicenter, randomized, double-blind withdrawal study confirmed the efficacy of nifedipine in treating vasospastic angina. nih.gov In this study, only one patient receiving nifedipine experienced an exacerbation of angina, compared to seven patients in the placebo group. nih.gov The study concluded that nifedipine was effective in 84% of patients receiving the treatment, compared to only 16% in the placebo group. nih.gov Research has also indicated that nifedipine can decrease the incidence of vasospastic angina within the first few weeks of treatment. nih.gov
Long-acting formulations of nifedipine have been extensively studied and are considered effective for managing essential hypertension, contributing to better blood pressure control and a reduction in cardiovascular risk. e-century.us
Nifedipine has demonstrated efficacy as both a monotherapy and in combination with other antihypertensive agents. A study involving 3,242 hypertensive patients in a general practice setting evaluated nifedipine alone and in combination with diuretics and/or beta-blockers. nih.gov The results showed a significant mean blood pressure reduction of 29/18 mmHg (supine) and 27/18 mmHg (standing) across all treatment groups. nih.gov
In a study of male patients with hypertension, nifedipine monotherapy resulted in a significant decrease in both resting systolic and diastolic blood pressures. nih.gov When combined with a beta-blocker (metoprolol), the reduction in both resting and exercise blood pressures was significantly greater than with either drug alone, achieving adequate blood pressure control in all patients in the study. nih.gov A meta-analysis of 14 randomized controlled trials also showed that combining nifedipine with enalapril (B1671234) was more effective in treating hypertension with co-existing coronary heart disease than nifedipine alone. ceon.rsresearchgate.net
Table 2: Blood Pressure Reduction with Nifedipine Monotherapy and Combination Therapy
| Study | Treatment Regimen(s) | Mean Blood Pressure Reduction |
| Multicenter General Practice Study | - Nifedipine monotherapy- Nifedipine + diuretic- Nifedipine + beta-blocker- Nifedipine + diuretic + beta-blocker | 29/18 mmHg (supine)27/18 mmHg (standing) nih.gov |
| Combination Therapy Study | - Nifedipine + Metoprolol (B1676517) | Significantly greater reduction than either drug alone nih.gov |
The INSIGHT (International Nifedipine GITS study: Intervention as a Goal in Hypertension Treatment) study was a large, randomized, double-blind trial that compared nifedipine GITS with a diuretic combination (amiloride plus hydrochlorothiazide) in hypertensive patients. nih.gov The study found a similar rate of cardiovascular events between the two treatment groups. nih.gov However, nifedipine was noted to prevent the new onset of diabetes and hyperlipidemia. nih.gov
In a placebo-controlled, double-blind, crossover study comparing nifedipine monotherapy to propranolol monotherapy in patients with chronic stable angina, nifedipine was found to be more effective on several measures. nih.gov While both drugs improved functional class and reduced nitroglycerin consumption, nifedipine significantly delayed the onset of chest pain and ST-segment depression during exercise. nih.gov
A meta-analysis comparing nifedipine to other antihypertensive medications for hypertensive disorders of pregnancy found that nifedipine was more effective in reducing blood pressure, especially in cases of severe hypertension. nih.gov
Several large-scale clinical trials have investigated the long-term impact of nifedipine on cardiovascular outcomes in hypertensive patients.
The STONE (Shanghai Trial of Nifedipine in the Elderly) study, a single-blind trial, demonstrated that treatment with nifedipine significantly decreased the relative risk of cardiovascular events, particularly stroke, in elderly Chinese patients with hypertension when compared to placebo. nih.govnih.gov Over a mean follow-up of 30 months, the nifedipine group had significantly fewer clinical endpoints, including stroke, heart failure, and myocardial infarction (3.9% vs. 7.4% in the placebo group). acc.org
The ACTION trial provided further insights into the long-term effects of nifedipine GITS. nih.gov In a subgroup of hypertensive patients with stable angina, nifedipine GITS significantly reduced the combined incidence of all-cause mortality, myocardial infarction, refractory angina, heart failure, stroke, and peripheral revascularization by 13%. nih.govmedscape.com Specifically, in hypertensive patients, nifedipine GITS led to a 38% reduction in new overt heart failure and a 33% reduction in debilitating stroke. nih.goveshonline.org
Table 3: Long-Term Cardiovascular Outcomes with Nifedipine in Hypertensive Patients
| Trial | Patient Population | Comparator | Key Outcomes |
| STONE | Elderly hypertensive patients | Placebo | - Significant reduction in cardiovascular events, especially stroke nih.govnih.gov- Fewer clinical endpoints (3.9% vs. 7.4%) acc.org |
| ACTION (Hypertensive Subgroup) | Hypertensive patients with stable angina | Placebo | - 13% reduction in combined incidence of major cardiovascular events nih.govmedscape.com- 38% reduction in new overt heart failure nih.goveshonline.org- 33% reduction in debilitating stroke nih.goveshonline.org |
| INSIGHT | High-risk hypertensive patients | Diuretic combination | - Similar cardiovascular event rate to diuretic nih.gov- Prevented new-onset diabetes and hyperlipidemia nih.gov |
Unstable Angina and Acute Myocardial Infarction Research
The role of nifedipine hydrochloride in the management of unstable angina and acute myocardial infarction (AMI) has been the subject of extensive clinical investigation, with research yielding varied and sometimes conflicting results.
Early research into nifedipine for unstable angina suggested potential benefits. A prospective, double-blind, randomized, placebo-controlled trial involving 138 patients demonstrated that the addition of nifedipine to conventional therapy was safe and effective. nih.gov In this study, treatment failure, defined as sudden death, myocardial infarction, or the need for bypass surgery within four months, occurred in 30 of 68 patients receiving nifedipine compared to 43 of 70 patients who received a placebo. nih.gov The therapeutic benefit was particularly noted in patients who exhibited ST-segment elevation during anginal episodes. nih.gov Further studies highlighted nifedipine's "oxygen-sparing" effect, demonstrating its ability to reverse coronary artery spasm and reduce contractile energy expenditure. nih.gov In one study of 31 patients with unstable angina unresponsive to maximal beta-blocker and nitrate therapy, the addition of nifedipine rendered 27 of them asymptomatic within 1.5 hours. nih.gov
However, other significant clinical trials have challenged the efficacy of nifedipine, particularly short-acting formulations, in acute coronary syndromes. The Nifedipine Angina Myocardial Infarction Study (NAMIS) found no significant benefit of nifedipine in either unstable angina or myocardial infarction. acc.org The study reported that nifedipine did not prevent the progression to acute myocardial infarction or limit the size of the infarct. acc.org For patients with unstable angina, there were no significant differences in the time to pain relief or the percentage of patients who developed an infarction (14% in both the nifedipine and conventional therapy groups). acc.org
In the context of acute myocardial infarction, research has also been cautious. While a pilot study showed that nifedipine could decrease systemic vascular resistance and increase cardiac output without exacerbating chest pain or ventricular dysrhythmia, it did not definitively characterize the effects on infarct size or patient prognosis. nih.gov A larger clinical trial failed to show that nifedipine treatment prevented the progression of a threatened infarction to an AMI or reduced the infarct size in patients with AMI. nih.gov Furthermore, some research has raised concerns about a potential increase in mortality with nifedipine use in post-MI patients, particularly at higher doses. ahajournals.orgjwatch.org A meta-analysis indicated a dose-response relationship, with higher doses of short-acting nifedipine being associated with an increased risk of mortality in patients with coronary heart disease. ahajournals.org
Other Therapeutic Areas and Off-label Uses Research
Raynaud Phenomenon Research
Nifedipine hydrochloride has been extensively studied as a therapeutic option for Raynaud phenomenon, a condition characterized by vasospasm of the digital arteries. Research has consistently demonstrated its efficacy in reducing the frequency and severity of attacks.
A meta-analysis of studies on primary Raynaud phenomenon found that calcium channel blockers, with nifedipine being the most studied, reduced the frequency of attacks by 2.8 to 5 fewer attacks per week and decreased their severity by 33%. nih.gov Similarly, in patients with Raynaud phenomenon secondary to systemic sclerosis, calcium channel blockers were found to reduce attack frequency by 8.3 attacks over a two-week period and severity by 35%. nih.gov
A double-blind, crossover study involving 16 patients with Raynaud phenomenon (both primary and secondary to systemic sclerosis) reported that treatment with nifedipine resulted in a statistically significant improvement in symptoms and a lower frequency of attacks. nih.gov Objective measurements using photoelectric plethysmography showed greater amplitudes on cooling and better, faster recovery on rewarming during nifedipine treatment compared to placebo. nih.gov Long-term treatment in this study (16-20 weeks) demonstrated sustained efficacy. nih.gov
Pulmonary Arterial Hypertension Research
Research into the use of nifedipine hydrochloride for pulmonary arterial hypertension (PAH) has identified a specific subset of patients who may benefit from this therapy. cornell.edu The primary mechanism of action is vasodilation, which can lead to a reduction in pulmonary vascular resistance.
Clinical studies have shown that a small number of patients with idiopathic PAH who demonstrate a positive acute vasoreactivity response to agents like inhaled nitric oxide may experience long-term benefits from high-dose calcium channel blocker therapy, including nifedipine. nih.gov A case study reported a patient with severe primary pulmonary hypertension who, after administration of nifedipine, experienced a pronounced fall in both pulmonary and systemic vascular resistances (54% and 49%, respectively) and a 90.3% rise in cardiac output, with improvements maintained over a three-month period. nih.gov
However, it is crucial to note that not all patients with PAH respond to nifedipine, and its use is generally reserved for those who show a favorable response during acute vasoreactivity testing.
Tocolysis and Premature Labor Research
Nifedipine hydrochloride has been investigated as a tocolytic agent to suppress uterine contractions in preterm labor. A systematic review and meta-analysis of 26 trials involving 2,179 women concluded that nifedipine was associated with a significant reduction in the risk of delivery within 7 days of starting treatment and before 34 weeks' gestation when compared to β2-adrenergic-receptor agonists. nih.gov This review also found that nifedipine was associated with a lower risk of several adverse neonatal outcomes, including respiratory distress syndrome, necrotizing enterocolitis, and intraventricular hemorrhage. nih.govresearchgate.net Compared to both β2-adrenergic-receptor agonists and magnesium sulfate, nifedipine was associated with fewer maternal adverse events. nih.govresearchgate.net
However, more recent research has presented conflicting evidence. A randomized, double-blind, placebo-controlled trial published in 2021 was discontinued due to futility after an interim analysis of 88 patients. obgproject.comelsevierpure.com This trial found no significant difference in the primary outcome of delivery before 37 weeks of gestation between the nifedipine group (52%) and the placebo group (48%). elsevierpure.com There was also no significant difference in delivery at least 48 hours from randomization. elsevierpure.com This suggests that acute tocolysis with nifedipine may not affect preterm birth rates. elsevierpure.com
Table 2: Comparative Efficacy of Nifedipine in Preterm Labor from a Systematic Review
| Outcome | Comparison | Relative Risk (RR) | 95% Confidence Interval (CI) |
|---|---|---|---|
| Delivery within 7 days | Nifedipine vs. β2-agonists | 0.82 | 0.70–0.97 |
| Delivery before 34 weeks | Nifedipine vs. β2-agonists | 0.77 | 0.66–0.91 |
| Respiratory Distress Syndrome | Nifedipine vs. β2-agonists | 0.63 | 0.46–0.86 |
| Necrotizing Enterocolitis | Nifedipine vs. β2-agonists | 0.21 | 0.05–0.94 |
| Intraventricular Hemorrhage | Nifedipine vs. β2-agonists | 0.53 | 0.34–0.84 |
Data adapted from a systematic review and meta-analysis. nih.gov
Esophageal Spasms and Achalasia Research
The smooth muscle relaxing properties of nifedipine hydrochloride have led to its investigation in esophageal motility disorders such as esophageal spasms and achalasia. Achalasia is characterized by impaired relaxation of the lower esophageal sphincter (LES) and a loss of peristalsis in the esophageal body.
A double-blind, placebo-controlled, crossover trial in ten patients with achalasia found that nifedipine significantly reduced the frequency of dysphagia compared to placebo. nih.gov Manometric measurements showed that nifedipine significantly reduced LES pressure by 28%. nih.gov However, the study also noted that substantial symptoms often remained, and esophageal emptying rates, as measured by a radionuclide method, were unchanged. nih.gov
Renal Calculi (Kidney Stones) Research
Nifedipine hydrochloride has been studied for its potential role in medical expulsive therapy (MET) for ureteral stones, based on the hypothesis that its smooth muscle relaxant effects could facilitate stone passage.
A meta-analysis comparing tamsulosin to nifedipine for the treatment of ureteral stones found that tamsulosin was more effective and quicker as an expulsive agent for intact ureteral stones. e-century.us The stone passage rate in the tamsulosin group was 91.1%, compared to 73.3% in the nifedipine group. e-century.us For stones treated with shock wave lithotripsy (SWL), there was no significant difference in the stone expulsion rate between the two groups. e-century.us
A randomized, controlled study comparing nifedipine and alfuzosin for the management of distal ureteric stones found that both were effective in increasing the stone-expulsion rate compared to a control group. nih.gov In this study, nearly 60% of patients taking nifedipine and 85.7% of those taking alfuzosin expelled their stones, compared to 20% in the control group. nih.gov The study concluded that both drugs are safe and effective, but alfuzosin was found to be significantly better in terms of stone-expulsion rate and reduction in pain attacks. nih.gov
High Altitude Pulmonary Edema Research
Nifedipine hydrochloride has been a subject of significant research in the context of high-altitude pulmonary edema (HAPE), a life-threatening condition characterized by excessive fluid accumulation in the lungs at high altitudes. The underlying pathology of HAPE is believed to be an exaggerated and uneven hypoxic pulmonary vasoconstriction, leading to increased pulmonary artery pressure.
Research has primarily focused on nifedipine's role as a pulmonary vasodilator to counteract this hypertensive response. Studies have investigated both the prophylactic and therapeutic efficacy of nifedipine in individuals susceptible to HAPE.
Prophylactic Use:
A notable randomized, double-blind, placebo-controlled trial investigated the prophylactic administration of a slow-release preparation of nifedipine in mountaineers with a history of HAPE. The results demonstrated a significant reduction in the incidence of pulmonary edema in the nifedipine group compared to the placebo group upon rapid ascent to 4559 meters. nih.govjwatch.org Specifically, only one out of ten subjects receiving nifedipine developed HAPE, whereas seven out of eleven subjects in the placebo group did. nih.gov The nifedipine group also exhibited significantly lower mean systolic pulmonary-artery pressure, a lower alveolar-arterial oxygen pressure gradient, and lower acute mountain sickness symptom scores. nih.gov These findings strongly support the role of high pulmonary artery pressure in the development of HAPE and the efficacy of nifedipine in its prevention for susceptible individuals. nih.govnih.gov
Therapeutic Use:
In a therapeutic context, research has shown that nifedipine administration to patients with established HAPE leads to a reduction in pulmonary artery pressure, clinical improvement, and better oxygenation. nih.gov One study on subjects with radiographically documented HAPE demonstrated that nifedipine treatment resulted in a progressive clearing of alveolar edema on chest x-rays, even with continued exercise at high altitude and without supplemental oxygen. nih.gov However, it is important to note that not all studies have found a significant benefit of nifedipine as an adjunct to standard treatment. A prospective cross-sectional study in a military hospital found that the addition of oral nifedipine to treatment with descent, supplemental oxygen, and bed rest did not provide additional benefits in the resolution of HAPE compared to a placebo. researchgate.netnih.gov
Table 1: Selected Research Findings on Nifedipine for High Altitude Pulmonary Edema
| Study Focus | Key Findings | Citation |
|---|---|---|
| Prophylaxis in HAPE-susceptible individuals | Nifedipine significantly reduced the incidence of HAPE compared to placebo (10% vs. 64%). | nih.gov |
| Therapeutic use in established HAPE | Lowered pulmonary artery pressure and improved clinical symptoms and oxygenation. | nih.gov |
| Adjunctive therapeutic use | No additional benefit observed when added to standard treatment of descent, oxygen, and rest. | researchgate.netnih.gov |
Autonomic Dysreflexia in Spinal Cord Injury Research
Autonomic dysreflexia (AD) is a serious condition that can occur in individuals with a spinal cord injury at or above the sixth thoracic (T6) level. It is characterized by a sudden, uncontrolled increase in blood pressure in response to a noxious stimulus below the level of injury. Nifedipine hydrochloride has been investigated as a pharmacological intervention to manage the hypertensive crises associated with AD.
Research has demonstrated the effectiveness of nifedipine in both preventing and treating AD. Studies have shown that prophylactic administration of nifedipine before procedures known to trigger AD, such as cystoscopy or electroejaculation, can successfully prevent or attenuate the hypertensive response. nih.govumich.eduauajournals.orgovid.com
One study involving ten spinal-cord-injured men who experienced autonomic dysreflexia during electroejaculation found that pretreatment with sublingual nifedipine significantly decreased peak systolic, diastolic, and mean blood pressures during the procedure. nih.gov The use of nifedipine also resulted in fewer aborted trials and allowed for higher energy delivery. nih.gov Similarly, research on patients undergoing cystoscopy has shown that nifedipine can alleviate autonomic hyperreflexia when given sublingually during the procedure and prevent it when administered orally beforehand. auajournals.orgovid.com
The rapid onset of action of nifedipine, particularly when administered sublingually, makes it a suitable agent for the acute management of AD. umich.edu It works by causing peripheral vasodilation, which helps to lower blood pressure. While effective, it is noted that the vasodilatory effect of nifedipine may be prolonged after the causative stimulus for AD has been removed.
Table 2: Research Highlights of Nifedipine in Autonomic Dysreflexia
| Study Context | Key Outcomes | Citation |
|---|---|---|
| Prevention of AD during electroejaculation | Successfully decreased peak systolic, diastolic, and mean blood pressures. | nih.gov |
| Management of AD during cystoscopy | Alleviated autonomic hyperreflexia when given sublingually and prevented it when given orally pre-procedure. | auajournals.orgovid.com |
Emerging Research in Non-Cardiovascular Conditions (e.g., Cancer)
The role of nifedipine hydrochloride in non-cardiovascular conditions, particularly cancer, is an area of emerging and sometimes conflicting research. The primary concern revolves around whether calcium channel blockers, including nifedipine, might influence cancer risk or progression.
Some in-vitro and in-vivo studies have suggested that nifedipine may promote the proliferation and migration of certain cancer cells, such as breast cancer cells. nih.govspandidos-publications.comspandidos-publications.com One study demonstrated that nifedipine, but not another calcium channel blocker, verapamil (B1683045), promoted breast cancer cell growth and movement. nih.govspandidos-publications.com The proposed mechanisms in different breast cancer cell lines include the activation of the extracellular signal-regulated kinase (ERK) pathway and the protein kinase B (Akt)-endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) axis. spandidos-publications.comspandidos-publications.com Another study suggested that nifedipine's effect might be related to the downregulation of a specific microRNA, leading to the upregulation of brain protein I3 (BRI3). nih.gov
Conversely, other studies have not found a conclusive link between nifedipine use and an increased risk of cancer. A ten-year follow-up study of over 2,600 patients after an acute myocardial infarction found no evidence of an increased risk of cancer mortality associated with nifedipine therapy. nih.gov The cancer-related death rate in patients on nifedipine was not significantly different from those not treated with nifedipine. nih.gov
The relationship between calcium channel blockers and cancer is complex. While some theories suggest that by interfering with calcium signaling, these drugs could potentially promote cancer growth, other preclinical models have explored their use in high doses to enhance the effect of anticancer drugs. oup.com The current body of evidence is inconsistent, and further research is needed to clarify the precise role, if any, of nifedipine in cancer pathogenesis.
Table 3: Conflicting Research on Nifedipine and Cancer
| Research Finding | Study Type | Conclusion | Citation |
|---|---|---|---|
| Promotion of breast cancer cell proliferation and migration | In-vitro and in-vivo | Nifedipine may potentiate breast cancer. | nih.govspandidos-publications.com |
| No increased risk of cancer mortality | 10-year follow-up of post-myocardial infarction patients | No evidence of increased cancer mortality with nifedipine. | nih.gov |
Research in Special Patient Populations (e.g., Pregnancy, Hepatic Impairment)
Pregnancy:
Nifedipine hydrochloride is frequently studied and used for the management of hypertensive disorders of pregnancy, such as preeclampsia. ijscia.comnews-medical.net Research indicates that it is an effective antihypertensive agent in this population, providing maternal benefits by lowering blood pressure and reducing the risk of complications like cerebral hemorrhage. nih.gov
Comparative studies have shown that oral nifedipine can be more effective than intravenous labetalol in rapidly lowering blood pressure in cases of severe hypertension and preeclampsia. ijscia.com It has also been found to have similar efficacy to intravenous hydralazine but with better tolerability. ijscia.com A meta-analysis of 22 randomized controlled trials concluded that nifedipine was more effective than other antihypertensive medications in reducing blood pressure in pregnant patients with severe hypertension. nih.gov
Research has also explored the use of extended-release nifedipine during labor and delivery for women with severe preeclampsia. One study found that women treated with nifedipine were less likely to experience dangerously high blood pressure requiring acute intravenous therapy. news-medical.netheart.org This study also noted fewer Cesarean deliveries and a lower rate of NICU admissions for newborns of mothers treated with nifedipine. news-medical.netheart.org
While generally considered safe for use in pregnancy, some studies have noted potential associations between nifedipine use and adverse perinatal outcomes, though it is often difficult to separate the effects of the medication from the underlying maternal condition. nih.govnih.gov Two studies reported that preterm delivery and lower birth weight were more common in pregnant women treated with calcium channel blockers like nifedipine, though the authors suggested this was likely due to the illnesses being treated. nih.gov
Hepatic Impairment:
Research has shown that the pharmacokinetics of nifedipine are significantly altered in patients with hepatic impairment, particularly liver cirrhosis. researchgate.netnih.govnih.gov Nifedipine is metabolized by the cytochrome P450 3A4 system in the liver. efda.gov.et In patients with liver cirrhosis, the oral clearance of nifedipine is reduced. efda.gov.et
Studies have demonstrated that patients with liver cirrhosis have a longer elimination half-life, a greater volume of distribution, and lower systemic clearance of nifedipine compared to healthy individuals. nih.gov This leads to a substantial increase in the systemic availability of orally administered nifedipine. nih.gov One study found a twofold increase in the area under the plasma concentration-time curve in a cirrhotic group, indicating a considerable risk of drug accumulation. nih.gov Another study reported that the elimination half-life was significantly longer in patients with cirrhosis (420 minutes) compared to control subjects (111 minutes). researchgate.netnih.gov
These pharmacokinetic changes mean that patients with hepatic impairment will have substantially higher plasma concentrations of nifedipine. researchgate.net Therefore, research concludes that dose reduction is necessary when administering oral nifedipine to patients with liver cirrhosis to avoid potential toxicity. nih.gov
Table 4: Pharmacokinetic Alterations of Nifedipine in Liver Cirrhosis
| Pharmacokinetic Parameter | Change in Liver Cirrhosis | Citation |
|---|---|---|
| Elimination Half-Life | Significantly increased | researchgate.netnih.govnih.gov |
| Systemic Clearance | Lowered | nih.gov |
| Oral Bioavailability | Substantially higher | nih.gov |
| Plasma Concentration | Significantly higher | researchgate.net |
Adverse Effects and Toxicity Research of Nifedipine Hydrochloride
Mechanisms of Common Adverse Effects
The more frequent adverse effects of nifedipine (B1678770) hydrochloride are largely predictable extensions of its primary pharmacological action: the blockade of L-type calcium channels in vascular smooth muscle and myocardial cells. drugbank.com
Vasodilatory-Induced Effects (e.g., Flushing, Peripheral Edema, Headache, Dizziness)
The vasodilatory properties of nifedipine are responsible for a constellation of common side effects. nih.gov By inhibiting calcium influx into the smooth muscle cells of peripheral arteries, nifedipine causes these vessels to relax and widen. patsnap.com This leads to a decrease in peripheral vascular resistance. drugbank.com
Flushing: The reddening of the skin, or flushing, is a direct result of this peripheral vasodilation. droracle.aihealthline.com It is particularly common when initiating therapy and may diminish over time. droracle.aiwww.nhs.uk
Peripheral Edema: Swelling in the lower legs and ankles is another frequent side effect. healthline.comwww.nhs.uk The vasodilation, particularly in the arterioles, leads to an increase in capillary hydrostatic pressure, promoting fluid to shift from the capillaries into the interstitial space.
Headache and Dizziness: Headaches and feelings of dizziness or lightheadedness are also attributed to the vasodilation caused by nifedipine. nih.govhealthline.com The dilation of cerebral blood vessels can lead to headaches, while a rapid decrease in blood pressure can cause dizziness, particularly when changing posture (orthostatic hypotension). patsnap.com
These effects are more pronounced with immediate-release formulations of nifedipine due to the rapid onset of vasodilation. nih.gov
Reflex Tachycardia and Sympathetic Activity Mechanisms
A notable adverse effect, especially with immediate-release nifedipine, is reflex tachycardia, an increase in heart rate. droracle.aidroracle.ai This is a compensatory physiological response to the sudden drop in blood pressure caused by peripheral vasodilation. droracle.ai
The mechanism involves the following steps:
Nifedipine's rapid vasodilation leads to a swift decrease in systemic blood pressure. droracle.ai
Baroreceptors in the arterial walls detect this drop in pressure.
This triggers an activation of the sympathetic nervous system. droracle.ai
The increased sympathetic activity leads to an elevated heart rate as the body attempts to restore normal cardiac output and blood pressure. droracle.aiahajournals.org
Studies have indicated that nifedipine can decrease parasympathetic activity while increasing sympathetic activity, contributing to the rise in heart rate and cardiac output. droracle.ai Extended-release formulations are less likely to cause significant reflex tachycardia because they produce a more gradual reduction in blood pressure. droracle.aidroracle.ai
Proischemic and Negative Inotropic Effects Mechanisms
Paradoxically, nifedipine can sometimes worsen myocardial ischemia (a proischemic effect) and weaken the heart's contractile force (a negative inotropic effect). ahajournals.orgnih.gov
Proischemic Effects: In patients with unstable angina, nifedipine can trigger a reflexive increase in cardiac contractility and heart rate, which in turn increases myocardial oxygen demand and can exacerbate ischemia. nih.gov The marked hypotension caused by nifedipine can also lead to reduced coronary perfusion pressure, further compromising blood flow to the heart muscle. ahajournals.org
Negative Inotropic Effects: Nifedipine exerts a direct negative inotropic effect by blocking calcium channels in cardiac muscle cells, which is essential for myocardial contraction. nih.govnih.gov This effect is dose- and concentration-dependent. nih.gov Research has shown that while lower plasma concentrations of nifedipine may lead to an increase in the rate of pressure development in the left ventricle (a measure of contractility), higher concentrations are associated with a reduction. nih.gov In patients with compromised left ventricular function, this cardiodepressant action can be more pronounced. ahajournals.org
Research on Serious Adverse Events and Associated Mechanisms
Research has identified more severe risks associated with nifedipine hydrochloride, particularly with short-acting formulations and at higher doses.
Increased Mortality in Coronary Artery Disease Patients (Focus on Short-Acting Formulations and Dose-Dependency)
A significant body of research has linked the use of short-acting nifedipine to an increased risk of mortality in patients with coronary heart disease (CHD). ahajournals.orgnih.govnih.gov A meta-analysis of 16 randomized secondary-prevention trials revealed a significant increase in total mortality associated with nifedipine use. ahajournals.orgnih.gov
Crucially, this increased risk was found to be dose-dependent. ahajournals.orgnih.govnih.gov The following table illustrates the dose-response relationship for the risk of total mortality:
| Daily Dose of Short-Acting Nifedipine | Risk Ratio (RR) for Total Mortality | 95% Confidence Interval (CI) |
| 30 to 50 mg | 1.06 | 0.89 to 1.27 |
| 60 mg | 1.18 | 0.93 to 1.50 |
| 80 mg | 2.83 | 1.35 to 5.93 |
Data compiled from multiple sources. ahajournals.orgnih.gov
The mechanisms proposed for this increased mortality include the established proischemic and negative inotropic effects, marked hypotension, and potential proarrhythmic effects. ahajournals.orgnih.gov The rapid and profound drop in blood pressure caused by short-acting nifedipine can lead to critical hypoperfusion of vital organs. nih.gov
Myocardial Infarction and Cerebral Ischemia/Infarction Studies
The use of sublingual, short-acting nifedipine for hypertensive emergencies is no longer recommended due to reports of severe adverse events, including cerebral ischemia/infarction. nih.gov The uncontrollable decrease in blood pressure can compromise cerebral blood flow, leading to ischemic events. nih.gov
Ventricular Collapse and Dysfunction (e.g., in Severe Aortic Stenosis) Research
The use of nifedipine in patients with severe aortic stenosis is a significant concern due to the risk of precipitating ventricular collapse and dysfunction. nih.govdrugs.com The primary mechanism underlying this adverse effect is nifedipine's potent vasodilatory action, which leads to a reduction in systemic vascular resistance (afterload). droracle.ai In a healthy cardiovascular system, this afterload reduction would typically lead to an increase in cardiac output. However, in patients with severe aortic stenosis, the aortic valve presents a fixed obstruction to blood flow from the left ventricle. drugs.comdroracle.ai
Consequently, the heart is unable to increase its output to compensate for the drop in peripheral resistance. droracle.ai This mismatch can lead to a profound decrease in blood pressure and coronary perfusion, potentially resulting in myocardial ischemia, heart failure, and hemodynamic collapse. nih.govcrtonline.org Research has highlighted that the unloading effect of nifedipine is of less benefit in these patients due to the fixed impedance across the aortic valve. droracle.ai Case reports have documented instances of nifedipine-induced shock in pregnant women with aortic stenosis, underscoring the heightened sensitivity to vasodilation in this patient population. crtonline.orgmedicaldialogues.in
Exacerbation of Organ Hypoperfusion Research
Nifedipine's vasodilatory properties can also lead to the exacerbation of organ hypoperfusion, particularly in individuals with pre-existing hypotension or in critically ill patients. nih.govemcrit.org By causing a rapid or excessive drop in blood pressure, nifedipine can compromise the perfusion of vital organs. nih.gov The kidneys are particularly susceptible to damage from hypoperfusion. emcrit.org
Research on the renal effects of nifedipine has yielded varied results. Some studies in patients with essential hypertension have shown that nifedipine can increase the glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) in the short term, suggesting a potential improvement in renal function. ahajournals.org However, other research indicates that these initial gains may not be sustained during long-term therapy, suggesting a tolerance to the initial renal vasodilator response. oup.com In critically ill patients, the use of immediate-release nifedipine has been associated with clinically significant hypotension, which could potentially lead to organ hypoperfusion. nih.gov A study on anesthetized rats pre-treated with nifedipine showed that it could attenuate neuropeptide Y-induced diuresis and natriuresis, while having less of an effect on reductions in renal blood flow at lower doses. mdpi.com
Prohemorrhagic Effects Research
The potential prohemorrhagic effects of nifedipine hydrochloride have been a subject of investigation, with studies exploring its impact on platelet function. Research has indicated that nifedipine may decrease platelet aggregation in vitro. nps.org.au This is thought to be a result of the inhibition of calcium transport across the platelet membrane. nps.org.au
Clinical studies have demonstrated a moderate but statistically significant decrease in platelet aggregation and an increase in bleeding time in some patients treated with nifedipine. nps.org.au One study on patients with untreated essential hypertension found a diminution in ADP-, adrenaline-, and collagen-induced platelet aggregation after six weeks of nifedipine therapy. documentsdelivered.com However, other research has reported conflicting findings, with some studies showing no alteration in ADP-induced platelet aggregation in healthy volunteers treated with nifedipine. nih.gov The clinical significance of these findings on platelet function remains to be fully established. nps.org.au
Proarrhythmic Effects Research
The proarrhythmic potential of nifedipine hydrochloride is a complex issue, with research indicating varying effects depending on the dosage and formulation. High doses of nifedipine (60 mg/day or more) have been associated with an increased risk of out-of-hospital sudden cardiac arrest. healthmanagement.orgtctmd.comgoodrx.com A registry study involving two separate European cohorts demonstrated a significantly higher risk of sudden cardiac arrest in individuals using high-dose nifedipine compared to non-users of dihydropyridines or users of amlodipine. healthmanagement.orgtctmd.com
The proposed mechanism for this proarrhythmic effect involves the shortening of the cardiac action potential. healthmanagement.orgsciencedaily.com Cellular studies have shown that nifedipine blocks L-type calcium channels in cardiac cells, which can shorten the action potential duration and potentially facilitate fatal arrhythmias. healthmanagement.orgsciencedaily.comnih.gov Furthermore, a retrospective study of critically ill patients found that 16% of patients experienced new-onset arrhythmia following the administration of immediate-release nifedipine. nih.gov
Below is a data table summarizing the findings from the registry studies on high-dose nifedipine and the risk of out-of-hospital cardiac arrest (OHCA).
| Registry | Comparison Group | Adjusted Odds Ratio (OR) for OHCA with High-Dose Nifedipine (≥60 mg/day) | 95% Confidence Interval (CI) |
|---|---|---|---|
| ARREST (Netherlands) | Non-use of dihydropyridines | 1.5 | - |
| DANCAR (Denmark) | Non-use of dihydropyridines | 2.0 | - |
| ARREST (Netherlands) | Any dose of amlodipine | 2.3 | - |
| DANCAR (Denmark) | Any dose of amlodipine | 2.2 | - |
Organ-Specific Toxicity Research
Nifedipine-induced hepatotoxicity is a rare but documented adverse effect. nih.govconsensus.appscholaris.ca Clinically apparent acute liver injury with jaundice due to nifedipine is uncommon and has been described in isolated case reports. nih.gov The onset of injury typically occurs within one to two months of initiating therapy. nih.govnih.gov The pattern of serum enzyme elevations is usually hepatocellular or mixed. nih.gov
The proposed mechanism of nifedipine hepatotoxicity is thought to be idiosyncratic, possibly due to the production of a toxic or immunogenic intermediate during its metabolism by the liver. nih.govnih.gov Clinical presentation can range from mild and transient elevations in serum aminotransferases to a more severe, self-limited jaundice. nih.gov An alcoholic hepatitis-like syndrome has also been described. nih.gov
Histological findings from liver biopsies in cases of nifedipine-induced hepatitis often show infiltration of immune cells, cholestasis, and features of steatohepatitis. nih.gov Common presenting symptoms include jaundice, nausea, fatigue, and abdominal tenderness. nih.gov Laboratory investigations typically reveal significant elevations in AST, ALT, GGT, and conjugated bilirubin. nih.gov Fortunately, in all published cases, the liver injury has been self-limiting upon discontinuation of the drug, with recovery usually occurring within 3 to 8 weeks. nih.govnih.govnih.gov
The following table summarizes the typical characteristics of nifedipine-induced hepatitis based on published case reports.
| Characteristic | Description |
|---|---|
| Onset | Typically 1 to 2 months after starting nifedipine |
| Pattern of Liver Injury | Hepatocellular or mixed |
| Common Symptoms | Jaundice, nausea, fatigue, abdominal tenderness |
| Biochemical Findings | Elevated AST, ALT, GGT, and conjugated bilirubin |
| Histology | Immune cell infiltration, cholestasis, steatohepatitis |
| Outcome | Generally self-limiting with rapid recovery after drug withdrawal |
Nifedipine is one of the primary medications associated with drug-induced gingival overgrowth. ompj.orgiosrjournals.org The pathogenesis is considered multifactorial, involving an interaction between the drug, local inflammatory factors, and individual susceptibility. nih.govresearchgate.net Poor oral hygiene and the presence of dental plaque are significant contributing factors, as the inflammation they cause can exacerbate the gingival enlargement. nih.gov
Research suggests that nifedipine concentrates in the gingival crevicular fluid at levels 15 to 316 times higher than in plasma, which may contribute to the severity of the overgrowth. nih.gov At a molecular level, the mechanism is not fully understood, but several theories exist. One prominent theory is that nifedipine affects fibroblast function, leading to an overproduction of collagen and other extracellular matrix components. researchgate.netmedscape.com It is hypothesized that nifedipine may inhibit the influx of calcium into gingival fibroblasts, which could interfere with collagen degradation pathways. medscape.com
In vitro studies have shown that nifedipine can increase collagen synthesis in some instances. opendentistryjournal.comnih.gov Other research points to a downregulation of certain matrix metalloproteinases (MMPs) involved in extracellular matrix degradation and an upregulation of others, suggesting a complex remodeling process. mdpi.com The histopathological features of nifedipine-induced gingival hyperplasia include hyperplastic epithelium with dense collagen fibers and the presence of chronic inflammatory cells in the connective tissue. iosrjournals.org
Research into Overdose Management Strategies and Interventions
Nifedipine hydrochloride, a dihydropyridine (B1217469) calcium channel blocker, can induce profound vasodilation, leading to severe hypotension and cardiovascular compromise in overdose situations. Research into the management of nifedipine hydrochloride toxicity has explored various interventions aimed at counteracting its life-threatening effects. These strategies primarily focus on restoring hemodynamic stability through different mechanisms of action.
Initial management often involves the administration of intravenous fluids to counteract the vasodilation-induced hypotension. nih.gov Following this, several targeted pharmacological interventions have been investigated.
Calcium Salts
The administration of intravenous calcium, as either calcium gluconate or calcium chloride, is a foundational intervention in managing nifedipine hydrochloride overdose. nih.govnih.gov The rationale for this approach is to increase the extracellular calcium concentration, thereby creating a larger electrochemical gradient that can help overcome the blockade of L-type calcium channels by nifedipine. nih.gov Research suggests that intravenous calcium can improve cardiac contractility and systemic vascular resistance, leading to an increase in blood pressure. nih.gov
An experimental study in rats infused with a lethal dose of nifedipine demonstrated that the additional infusion of calcium chloride or calcium gluconate increased the survival time by 100% or more. nih.gov The antidotal efficacy of calcium in this study was attributed to the reversal of the negative inotropic (force of contraction) effects of nifedipine. nih.gov However, it was also noted that excess calcium did not reverse the effects of nifedipine on pacemaker activity, atrioventricular conduction, or peripheral resistance. nih.gov
Vasopressors
When intravenous fluids and calcium are insufficient to restore adequate blood pressure, the use of vasopressors is often necessary. Research has focused on catecholamines such as dopamine (B1211576) and norepinephrine (B1679862). In a case report of a 59-year-old man who ingested a significant overdose of nifedipine, the patient's profound hypotension responded favorably to aggressive treatment that included dopamine in combination with intravenous fluids and calcium. nih.gov
Preclinical research in a rat model of nifedipine overdose showed that dopamine infusion increased survival time by over 100% and also raised both cardiac output and blood pressure. nih.gov In contrast, the same study found that norepinephrine was ineffective in prolonging survival time in this specific model. nih.gov
High-Dose Insulin (B600854) Euglycemia Therapy (HIET)
A significant area of research in the management of calcium channel blocker toxicity, including that from nifedipine, is high-dose insulin euglycemia therapy (HIET). dovepress.com The therapeutic effect of high-dose insulin is thought to be multifactorial. In states of cardiogenic shock induced by calcium channel blocker overdose, the heart's utilization of glucose is impaired. medcraveonline.com High-dose insulin is believed to improve cardiac contractility by enhancing the uptake and use of glucose by cardiac cells. medcraveonline.com Furthermore, insulin may have a direct positive inotropic effect and can improve vascular stability. scispace.com
Animal studies and human case reports have shown that high-dose insulin can be superior to conventional therapies like glucagon (B607659) and vasopressors in improving survival rates in beta-blocker and calcium channel blocker poisoning. scispace.com Research has also indicated that HIET can be effective in dihydropyridine poisoning. dovepress.com One study found that nifedipine was a strong inhibitor of glucose uptake, and the effects of high-dose insulin reversed this defect. scispace.com
Glucagon
Glucagon has been investigated as a potential antidote in calcium channel blocker overdose. Its mechanism of action is independent of beta-adrenergic receptors and involves the activation of adenyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can result in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. mdpoison.com
Decontamination
Gastrointestinal decontamination strategies are considered in cases of nifedipine hydrochloride overdose, particularly with extended-release formulations. The goal is to prevent the absorption of the drug from the gastrointestinal tract. Research in this area has evaluated the use of activated charcoal and whole bowel irrigation. nih.gov Activated charcoal can be administered to adsorb the drug within the gut, while whole bowel irrigation with solutions like polyethylene (B3416737) glycol aims to mechanically cleanse the bowel. wikipedia.org The effectiveness of these interventions is time-dependent and is most beneficial when initiated shortly after ingestion. wikipedia.org
| Intervention | Research Findings | Mechanism of Action |
| Intravenous Fluids | Initial supportive measure to counteract vasodilation-induced hypotension. nih.gov | Volume expansion to increase preload and cardiac output. |
| Calcium Salts | Increased survival time by ≥100% in a rat model. nih.gov Reverses negative inotropic effects. nih.gov | Increases extracellular calcium gradient to overcome channel blockade. nih.gov |
| Dopamine | Increased survival time by >100% in a rat model. nih.gov Increased cardiac output and blood pressure. nih.gov | Stimulates adrenergic receptors to increase heart rate, contractility, and vascular resistance. |
| High-Dose Insulin Euglycemia Therapy (HIET) | Superior to conventional therapies in animal studies. scispace.com Reverses nifedipine-induced inhibition of glucose uptake. scispace.com | Enhances cardiac glucose utilization, direct positive inotropic effects, improves vascular stability. medcraveonline.comscispace.com |
| Glucagon | Transiently increased heart rate and cardiac output in animal models. nih.govsemanticscholar.org No effect on survival rate in animal studies. nih.govsemanticscholar.org | Activates adenyl cyclase, increasing intracellular cAMP, leading to positive inotropic and chronotropic effects. mdpoison.com |
| Activated Charcoal | Adsorbs the drug in the gastrointestinal tract to prevent absorption. wikipedia.org | Binds to nifedipine in the gut, preventing its entry into the bloodstream. |
| Whole Bowel Irrigation | Mechanically cleanses the bowel to remove unabsorbed drug. wikipedia.org | Flushes out the gastrointestinal tract. |
Drug Interactions Research with Nifedipine Hydrochloride
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another agent. For nifedipine (B1678770), the most significant of these interactions occur during its metabolism, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system located in the intestinal mucosa and the liver.
Grapefruit: Research has extensively documented the interaction between grapefruit juice and nifedipine. Grapefruit and its juice contain compounds, such as bergamottin, that inhibit the activity of intestinal CYP3A4. This inhibition reduces the presystemic (or "first-pass") metabolism of nifedipine, leading to a significant increase in its oral bioavailability. Some studies also suggest that grapefruit juice can delay gastric emptying, which may further alter the absorption profile of nifedipine.
Antifungal Agents: Azole antifungal agents, such as ketoconazole (B1673606) and itraconazole, are potent inhibitors of the CYP3A4 enzyme. When co-administered with nifedipine, these agents can dramatically decrease its metabolism. This leads to substantially elevated plasma concentrations of nifedipine. Studies have shown that this interaction can result in several-fold increases in nifedipine's plasma levels.
Diltiazem (B1670644): Diltiazem, another calcium channel blocker, also functions as a CYP3A4 inhibitor. Pre-treatment with diltiazem has been shown to markedly increase the systemic exposure of nifedipine. Research indicates that diltiazem can increase the area under the curve (AUC) of nifedipine by factors of 2.2 to 3.1, depending on the dose of diltiazem used. This interaction is attributed to diltiazem's ability to decrease the hepatic clearance of nifedipine.
The inhibition of CYP3A4 by the substances mentioned above directly impacts key pharmacokinetic parameters of nifedipine, leading to reduced clearance and elevated serum levels. These changes can potentiate the therapeutic and adverse effects of the drug.
Studies have quantified these effects, showing significant alterations in the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and total body clearance (Cl). For instance, diltiazem pretreatment has been found to increase the AUC for nifedipine by a mean of 140% and reduce its total body clearance. nih.gov Similarly, grapefruit juice can increase the bioavailability of nifedipine by 134% to 284% depending on the study population and conditions. nih.gov Azole antifungals can cause several-fold increases in nifedipine plasma concentrations. drugs.com
Table 1: Pharmacokinetic Interactions with Nifedipine Hydrochloride
| Interacting Substance | Mechanism of Interaction | Effect on Nifedipine Pharmacokinetics |
|---|---|---|
| Grapefruit Juice | Inhibition of intestinal CYP3A4 | Increases bioavailability and AUC significantly. nih.gov Delays gastric emptying. nih.gov |
| Ketoconazole/Itraconazole | Potent inhibition of intestinal and hepatic CYP3A4 | Causes several-fold increases in plasma concentrations. drugs.com |
| Diltiazem | Inhibition of hepatic CYP3A4 | Increases AUC by a mean of 140% and reduces total body clearance. nih.gov Increases nifedipine AUC by a factor of 2.2 to 3.1. nih.gov |
| Verapamil (B1683045) | Inhibition of hepatic CYP3A4 | Increases nifedipine AUC (ratio of 1.21 compared to nifedipine alone). oup.com |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when two drugs influence each other's physiological effects at the site of action. For nifedipine, these interactions are primarily observed when it is combined with other cardiovascular agents, leading to synergistic (enhanced) or antagonistic (reduced) effects.
The combination of nifedipine with beta-blockers (e.g., propranolol, metoprolol (B1676517), atenolol) is common in clinical practice. The primary interaction is a synergistic antihypertensive effect. Nifedipine's potent peripheral vasodilation can sometimes trigger a reflex tachycardia (an increase in heart rate); beta-blockers can effectively counteract this effect. droracle.ai This combination leads to an additive reduction in blood pressure. drugs.com While generally considered safe and effective, especially for treating angina, this combination requires careful monitoring as it can lead to additive reductions in heart rate and cardiac contractility. drugs.comnih.gov One study showed that nifedipine did not significantly affect the pharmacokinetics or the beta-blocking properties of metoprolol and atenolol. nih.gov
Combining nifedipine, a dihydropyridine (B1217469) calcium channel blocker, with non-dihydropyridine calcium channel blockers like diltiazem or verapamil can result in significant interactions. As noted in the pharmacokinetic section, both diltiazem and verapamil increase nifedipine plasma concentrations. oup.com This pharmacokinetic interaction contributes to an additive pharmacodynamic effect, resulting in a greater reduction in blood pressure than with nifedipine alone. oup.com Research comparing the two combinations found that nifedipine plus diltiazem produced a greater antihypertensive effect than nifedipine plus verapamil, which correlated with the greater increase in nifedipine plasma concentrations caused by diltiazem. oup.com
ACE Inhibitors and Angiotensin Receptor Blockers (ARBs): Combining nifedipine with drugs that inhibit the renin-angiotensin system, such as Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., benazepril (B1667978), enalapril) or Angiotensin Receptor Blockers (ARBs) (e.g., candesartan, losartan), is a widely used and effective strategy. droracle.ai These combinations provide a synergistic blood pressure-lowering effect through complementary mechanisms of action. droracle.aidrugbank.com Studies have shown that adding nifedipine to an ARB provides better antihypertensive effects and renal protection than increasing the ARB dosage alone. nih.govresearchgate.net Similarly, combining nifedipine with an ACE inhibitor provides blood pressure control equal to that of high-dose calcium channel blocker monotherapy but with fewer dose-dependent side effects. nih.gov A meta-analysis concluded that the combination of nifedipine and enalapril (B1671234) is more effective than nifedipine alone for patients with hypertension and coronary heart disease. researchgate.net
Thiazide Diuretics: The combination of nifedipine with thiazide diuretics like hydrochlorothiazide (B1673439) has produced more varied research findings. While some studies suggest an additive antihypertensive effect, others indicate that the effect may be less than synergistic. nih.gov Research in spontaneously hypertensive rats found that the combination of hydrochlorothiazide and nifedipine had a significant synergistic effect on reducing blood pressure variability and providing organ protection, though not on the mean blood pressure reduction itself. nih.gov Some clinical studies suggest that the antihypertensive effect of a thiazide may be blunted when added to nifedipine therapy, possibly due to nifedipine's own long-term effects on sodium balance. nih.gov
Specific Drug-Drug Interaction Profiles
Research into the drug-drug interactions of nifedipine hydrochloride reveals several specific profiles of clinical significance. These interactions can lead to distinct adverse outcomes, including QTc prolongation, hyperkalemia, hepatotoxicity, and hypoglycemia, primarily through pharmacodynamic and pharmacokinetic mechanisms.
QTc Prolongation
Nifedipine has been associated with an increased risk of QTc prolongation when co-administered with other drugs that share this potential. drugbank.com The mechanism often involves pharmacokinetic interactions, specifically the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for nifedipine metabolism. empathia.aiempathia.ai Inhibition of CYP3A4 leads to increased plasma concentrations of nifedipine, enhancing its pharmacological effects and the risk of adverse events. empathia.aidrugs.comnih.gov Additionally, nifedipine itself may block myocardial potassium channels, which can prolong the cardiac action potential and contribute to arrhythmias. ahajournals.org
Drugs that are potent inhibitors of CYP3A4, such as certain macrolide antibiotics and azole antifungals, are of particular concern. nih.govwww.nhs.uk
Macrolide Antibiotics: Erythromycin, a potent CYP3A4 inhibitor, can significantly increase nifedipine plasma concentrations, leading to an enhanced risk of hypotension and other side effects. empathia.aidrugs.com The interaction can become clinically apparent within 24-48 hours of starting the antibiotic in a patient on nifedipine therapy. empathia.ai Azithromycin has also been identified as increasing the risk of QTc prolongation when combined with nifedipine. drugbank.com
Azole Antifungals: Fluconazole, a strong inhibitor of CYP3A4, can increase nifedipine blood levels, potentially leading to serious side effects such as irregular heart rhythm and fluid retention. empathia.aidrugs.com This interaction may result in a 2-3 fold increase in nifedipine exposure. empathia.ai
Antiarrhythmics: The combination of amiodarone (B1667116) and nifedipine requires caution. medscape.com While some studies suggest the combination may be effective for ischemic left ventricular dysfunction, amiodarone is a CYP3A4 inhibitor and can increase nifedipine levels. medscape.comnih.gov Both drugs can also have effects on cardiac ion channels, potentially increasing the risk of arrhythmias. nih.gov
| Interacting Drug | Mechanism of Interaction | Detailed Research Finding/Outcome |
|---|---|---|
| Erythromycin | Potent inhibition of CYP3A4-mediated nifedipine metabolism. empathia.ainih.gov | Significantly increases nifedipine plasma concentrations, leading to an enhanced risk of hypotension, dizziness, and peripheral edema. empathia.aidrugs.com |
| Fluconazole | Potent inhibition of CYP3A4, reducing nifedipine clearance. empathia.ainih.gov | Can lead to a 2-3 fold increase in nifedipine exposure, heightening the risk of irregular heart rhythm, swelling, and heart failure. empathia.aidrugs.com |
| Amiodarone | Inhibition of CYP3A4 metabolism; potential for additive effects on cardiac electrophysiology. medscape.com | Increases nifedipine levels. medscape.com The interaction requires close monitoring for arrhythmias. medscape.com |
| Azithromycin | Potential for additive QTc-prolonging effects. drugbank.com | The risk or severity of QTc prolongation can be increased when combined with nifedipine. drugbank.com |
| Pimozide | Nifedipine decreases the metabolism of pimozide. medscape.com | This interaction is contraindicated due to the significant risk of QT interval prolongation. medscape.com |
Hyperkalemia
While less common than with other cardiovascular agents, the risk of hyperkalemia can be elevated when nifedipine is combined with certain medications. drugbank.com This can occur with drugs that independently affect potassium balance. Nifedipine's own mechanism may involve the blockade of myocardial potassium channels, which could theoretically contribute to altered potassium homeostasis. ahajournals.org
ACE Inhibitors and NSAIDs: Co-administration with drugs like aceclofenac, acemetacin, and benazepril can increase the risk of hyperkalemia. drugbank.com
Other Agents: The risk of hyperkalemia may also be increased when nifedipine is combined with acetylsalicylic acid, amiloride, and ammonium (B1175870) chloride. drugbank.com
| Interacting Drug/Class | Mechanism of Interaction | Detailed Research Finding/Outcome |
|---|---|---|
| Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Aceclofenac, Acemetacin) | NSAIDs can reduce renal blood flow and prostaglandin (B15479496) synthesis, impairing potassium excretion. | The concurrent use of nifedipine and certain NSAIDs can increase the risk or severity of hyperkalemia. drugbank.com |
| ACE Inhibitors (e.g., Benazepril) | ACE inhibitors decrease aldosterone (B195564) production, leading to potassium retention. | The combination with nifedipine can elevate the risk of developing hyperkalemia. drugbank.com |
| Potassium-Sparing Diuretics (e.g., Amiloride) | These agents directly inhibit potassium excretion in the kidneys. | An increased risk of adverse effects, including hyperkalemia, can occur when combined with nifedipine. drugbank.com |
| Acetylsalicylic acid | May impair renal function and potassium handling, especially at higher doses. | The risk or severity of hyperkalemia can be increased when combined with nifedipine. drugbank.com |
Hepatotoxicity
Nifedipine-induced liver injury is a rare but documented adverse effect, characterized by a spectrum from mild, transient serum enzyme elevations to acute hepatitis. nih.govnih.gov The mechanism is thought to be idiosyncratic, possibly involving the production of a toxic metabolic intermediate. nih.gov The risk of hepatotoxicity can be exacerbated when nifedipine is used with other drugs that affect liver function or are metabolized by similar pathways.
Acetaminophen (B1664979): Nifedipine may increase the hepatotoxic activities of acetaminophen. drugbank.com Chronic alcohol use can further increase this risk by inducing hepatic enzymes that accelerate acetaminophen metabolism into toxic byproducts. drugs.com
Statins (e.g., Atorvastatin): Nifedipine may increase the blood levels of atorvastatin. drugs.com This can elevate the risk of statin-related side effects, including liver damage and rhabdomyolysis. drugs.com The interaction is believed to stem from effects on CYP3A4 metabolism. drugs.com
| Interacting Drug | Mechanism of Interaction | Detailed Research Finding/Outcome |
|---|---|---|
| Acetaminophen | Potential for nifedipine to increase the hepatotoxic activities of acetaminophen. drugbank.com | Concurrent use may elevate the risk of liver injury, particularly with chronic, excessive acetaminophen use or in combination with alcohol. drugbank.comdrugs.com |
| Atorvastatin | Nifedipine may increase plasma concentrations of atorvastatin, which is metabolized by CYP3A4. drugs.comdrugs.com | Increases the risk of atorvastatin-related side effects, including liver damage and rhabdomyolysis. drugs.com Monitoring for signs of liver injury is recommended. drugs.com |
| Lovastatin (B1675250) | Nifedipine increases the level of lovastatin by affecting hepatic/intestinal enzyme CYP3A4 metabolism. medscape.com | This combination may increase the risk of myopathy and hepatotoxicity associated with high statin levels. medscape.com |
Hypoglycemia
The interaction between nifedipine and agents affecting blood glucose is complex. Nifedipine can increase the risk of hypoglycemia when combined with certain antidiabetic drugs. drugbank.com Conversely, due to its mechanism of blocking L-type calcium channels, which are involved in insulin (B600854) secretion from pancreatic beta-cells, nifedipine has been studied as a potential treatment for persistent hyperinsulinemic hypoglycemia of infancy (PHHI). nih.govbmj.com
Sulfonylureas (e.g., Acetohexamide, Glibenclamide, Glimepiride): The risk of hypoglycemia can be increased when nifedipine is combined with sulfonylureas. drugbank.com However, one in-vitro study found that the combination of nifedipine and glibenclamide or glimepiride (B1671586) had a mutual antagonistic effect on protecting endothelial cells from high-glucose-induced damage, suggesting a complex interaction at the cellular level. nih.govkarger.com Sulfonylureas work by inhibiting potassium channels on pancreatic beta-cells, which leads to insulin secretion regardless of blood glucose levels. emra.org
Metformin (B114582): Nifedipine may increase the plasma concentrations of metformin by enhancing its absorption. drugs.commedex.com.bd This can increase the therapeutic effect but also the risk of metformin-related side effects. drugs.com
Insulin: While not extensively detailed in interaction databases, the potential for nifedipine to alter glucose homeostasis suggests that patients on insulin therapy should be monitored. In research on PHHI, nifedipine has been used to reduce inappropriate insulin secretion. nih.govnih.gov
| Interacting Drug/Class | Mechanism of Interaction | Detailed Research Finding/Outcome |
|---|---|---|
| Sulfonylureas (e.g., Acetohexamide, Glibenclamide) | Potential for additive hypoglycemic effects. drugbank.com Complex cellular interactions have also been observed. nih.gov | The risk or severity of hypoglycemia can be increased when nifedipine is combined with sulfonylureas. drugbank.com |
| Metformin | Nifedipine may increase the absorption and plasma concentrations of metformin. drugs.commedex.com.bd | This interaction may increase the risk of metformin-associated side effects; cautious monitoring is advised. drugs.com |
| Alogliptin | The precise mechanism is not fully elucidated but may involve altered glucose homeostasis. | The risk or severity of hypoglycemia can be increased when nifedipine is combined with alogliptin. drugbank.com |
| Albiglutide | Potential for additive effects on glucose lowering. | The risk or severity of hypoglycemia can be increased when nifedipine is combined with albiglutide. drugbank.com |
Novel Drug Delivery Systems Research for Nifedipine Hydrochloride
Strategies for Enhanced Bioavailability and Controlled Release
Nifedipine (B1678770) is characterized by its poor water solubility and extensive first-pass metabolism in the liver, which leads to low and variable oral bioavailability. nih.govresearchgate.net Conventional formulations often result in rapid absorption and a short half-life of 2-4 hours, necessitating frequent administration to maintain therapeutic plasma concentrations. nih.gov This can lead to fluctuations in blood pressure and side effects associated with high peak plasma levels. nih.gov To address these limitations, research has focused on developing novel drug delivery systems (NDDS) aimed at enhancing bioavailability and providing controlled or sustained release. nih.govmrymultitechpublisher.my.idmdpi.com
Research on Extended-Release and Sustained-Release Formulations
A significant goal in the formulation of nifedipine is the development of extended-release (ER) and sustained-release (SR) versions to allow for once-daily administration. nih.gov This approach helps to maintain stable blood levels of the drug, which is crucial for consistent therapeutic effects. researchgate.net Research in this area has led to various innovative platforms designed to control the rate and location of drug release within the gastrointestinal tract. nih.gov
Gastrointestinal Therapeutic Systems (GITS) Research
The Nifedipine Gastrointestinal Therapeutic System (GITS) is a well-researched, advanced oral delivery formulation that provides rate-controlled release and permits once-daily administration. nih.govecrjournal.com The GITS formulation is considered a gold standard for once-daily nifedipine. researchgate.netdovepress.com The system functions as an osmotic pump. It consists of a bilayer core containing nifedipine and an osmotic polymer, all enclosed within a semi-permeable membrane. ecrjournal.com A precision laser-drilled hole in the membrane allows the drug to be released at a constant, zero-order rate for approximately 18 to 22 hours. ecrjournal.com
A key finding from research is that the drug release from the GITS formulation is independent of pH and gastrointestinal agitation. ecrjournal.com This ensures a predictable and smooth plasma concentration profile, avoiding the rapid peaks and troughs seen with immediate-release versions. ecrjournal.com Pharmacokinetic studies have confirmed that this controlled release avoids reflex sympathetic nervous system activation, a common side effect with older formulations. ecrjournal.comresearchgate.net The outer membrane of the GITS tablet remains intact during its transit through the digestive tract and is eventually excreted. researchgate.net Clinical studies have demonstrated that the nifedipine GITS formulation provides better-controlled release properties compared to other retard products, making it highly suitable for once-a-day administration. nih.gov
pH-Sensitive Controlled Release Systems (e.g., Hydrogels)
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are explored as "smart" biomaterials for drug delivery. mdpi.commdpi.com pH-sensitive hydrogels are particularly researched for oral drug delivery because they can be designed to swell or shrink in response to the varying pH environments of the gastrointestinal tract, thereby controlling drug release. researchgate.netscialert.netnih.gov This targeted release can enhance drug absorption and minimize degradation in the harsh acidic environment of the stomach. scialert.net
One research study focused on the development of a polyvinyl alcohol hydrogel (PVAH) cross-linked with maleic acid and incorporating γ-cyclodextrin (γ-CD) for the controlled release of nifedipine. mdpi.com The study found that the γ-CD molecules within the hydrogel formed inclusion complexes with nifedipine. mdpi.com The release profile was highly dependent on pH; at an acidic pH of 3.0, drug release was significantly lower compared to a neutral pH of 7.4. mdpi.com For example, one formulation released approximately 68% of the drug within 4 hours at pH 7.4, demonstrating a burst release, while the release was much more gradual at acidic pH. mdpi.com This pH-dependent swelling and release mechanism makes such hydrogels a promising platform for delivering nifedipine to more distal parts of the gastrointestinal tract, potentially reducing adverse effects associated with its release in the stomach. mdpi.com
| Formulation | Drug Release at 4h (pH 7.0) | Drug Release at 4h (pH 7.4) |
| γ-CDPVAHMA-1 | - | 83.90% |
| γ-CDPVAHMA-2 | - | 74.4% |
| γ-CDPVAHMA-3 | - | 67.9% |
| This interactive table is based on data from a study on pH-sensitive hydrogels for nifedipine release, highlighting the percentage of cumulative drug release at a specific time point under different pH conditions. mdpi.com |
Microsponges and Cyclodextrin (B1172386) Encapsulation Research
Microsponges are porous, polymeric microspheres designed for sustained drug release. nih.gov Research has explored their use for nifedipine to overcome its short biological half-life. nih.gov In one study, microsponges were prepared using an emulsion solvent diffusion technique with varying molar ratios of nifedipine to polymer. nih.gov The optimized formulation (MF-3, with a 1:3 drug-to-polymer molar ratio) was incorporated into tablets. These tablets demonstrated a sustained in-vitro release of 92.73% over 24 hours, which was more prolonged compared to a commercial formulation that released completely in 20 hours. nih.gov This indicates the potential of microsponge technology to achieve effective once-daily dosing for nifedipine. nih.gov
Cyclodextrins are molecules capable of forming inclusion complexes with poorly water-soluble drugs like nifedipine, a strategy used to enhance solubility and modify release. researchgate.netnih.gov Research has combined cyclodextrin complexation with nanosponge and microsponge technology. researchgate.nettbzmed.ac.ir One study synthesized β-cyclodextrin-based nanosponges loaded with nifedipine. tbzmed.ac.ir The results showed a significant enhancement in the in-vitro release compared to the pure drug; the nanosponge formulation achieved 100% release in 4 hours, whereas only 25% of pure nifedipine was released in the same timeframe. tbzmed.ac.ir Another study developed cyclodextrin-based microsponges, with an optimized batch showing 99.41% drug release over 36 hours, demonstrating the technology's promise for sustained delivery. researchgate.net
| Formulation Code | Polymer Ratio | % Drug Content | In Vitro Release (24 hr) |
| MF-3 | 1:3 | 80 ± 1.9 % | - |
| TF-33 (Tablet with MF-3) | - | - | 92.73 ± 2.19 % |
| This interactive table presents data from research on nifedipine-loaded microsponges, showing the drug content and release profile of an optimized formulation. nih.gov |
Proniosomes for Transdermal Delivery Research
To bypass the extensive first-pass metabolism associated with oral nifedipine, transdermal delivery systems are being investigated. nih.govresearchgate.net Proniosomes are dry, free-flowing granular products that, upon hydration, form a niosome dispersion. turkjps.orgamazonaws.com This approach offers advantages in terms of stability, storage, and handling compared to conventional niosome suspensions. amazonaws.com
Research has focused on developing proniosome-based formulations for the transdermal delivery of nifedipine. nih.gov In one investigation, proniosomes were prepared using varying ratios of non-ionic surfactants (span-40), lecithin, and other excipients. nih.gov An optimized formulation containing span-40, lecithin, isopropyl alcohol, and HPMC showed desirable characteristics like small vesicle size and high entrapment efficiency. nih.gov Ex-vivo skin permeation studies using rat skin demonstrated that the niosomes formed from the proniosome formulation had better permeability and a good steady-state flux compared to the pure drug. nih.govresearchgate.net Furthermore, skin irritation studies indicated that the proniosomal formulation was non-irritant. nih.govresearchgate.net These findings suggest that proniosomes are a promising carrier system for the improved transdermal delivery of nifedipine. nih.gov
Comparative Analysis of Novel Systems in Research Settings (Advantages and Disadvantages)
Each novel drug delivery system for nifedipine offers a unique set of advantages and disadvantages based on its underlying technology and intended application. The selection of a particular system in a research setting depends on the specific therapeutic goals, such as achieving zero-order release, bypassing hepatic metabolism, or enhancing solubility.
| Delivery System | Advantages | Disadvantages |
| Gastrointestinal Therapeutic Systems (GITS) | Provides true zero-order drug release, leading to highly predictable and stable plasma concentrations. ecrjournal.comresearchgate.net Release is independent of gastrointestinal pH and motility. ecrjournal.com Allows for once-daily dosing, improving patient compliance. nih.govnih.gov | Complex and costly manufacturing process. Potential for "dose dumping" if the system fails, although rare. The intact tablet shell is excreted in the stool, which can cause patient concern. researchgate.net |
| pH-Sensitive Hydrogels | Enables targeted drug release in specific regions of the GI tract (e.g., intestine), avoiding the acidic stomach environment. researchgate.netmdpi.com Biocompatible and can be designed from various polymers. mdpi.com Can protect the drug from degradation. mdpi.com | Drug release can be influenced by individual variations in GI transit time and pH. researchgate.net Potential for uncontrolled swelling or degradation. The manufacturing process can be complex. scialert.net |
| Microsponges and Cyclodextrin Encapsulation | Can significantly enhance the solubility and dissolution rate of poorly soluble drugs like nifedipine. researchgate.nettbzmed.ac.ir Provides sustained release, reducing dosing frequency. nih.gov Can be formulated into various dosage forms, including tablets and capsules. nih.gov | Manufacturing can be intricate, involving control of particle size and porosity. The drug-loading capacity may be limited. Potential for initial burst release. |
| Proniosomes for Transdermal Delivery | Bypasses first-pass metabolism, potentially increasing bioavailability. nih.govresearchgate.net Provides sustained, controlled delivery through the skin. nih.gov Offers a non-invasive alternative to oral administration. nih.gov Proniosomes offer better stability and convenience than aqueous niosome dispersions. amazonaws.com | Potential for skin irritation or allergic reactions. nih.gov The barrier properties of the stratum corneum can limit drug permeation, affecting efficacy. Variable absorption depending on skin condition and application site. |
| This interactive table provides a comparative analysis of the advantages and disadvantages of different novel drug delivery systems for nifedipine as identified in research settings. |
Structure Activity Relationship Sar and Synthetic Chemistry Research on Nifedipine Hydrochloride
Dihydropyrimidine (DHPM) Scaffold Modifications
The DHPM core serves as a versatile template for modifications. The calcium channel blocking activity of these compounds is highly dependent on the nature and position of substituents on both the dihydropyrimidine and the aromatic rings. The DHPM scaffold itself is considered a bioisosteric replacement for the dihydropyridine (B1217469) core of nifedipine (B1678770), where the two nitrogen atoms in the DHPM ring act as bioisosteres for carbon-hydrogen (CH) groups in the DHP ring. frontiersin.orgnih.gov This fundamental substitution is the basis for a wide range of further structural explorations.
Dihydropyrimidines (DHPMs) are recognized as aza-analogs of dihydropyridines (DHPs) and have been investigated as their bioisosteres to design new calcium channel blockers. The replacement of the DHP core with a pyrimidine moiety, which possesses distinct bioactive and pharmacokinetic properties, is a key strategy. researchgate.net This bioisosteric approach aims to modify the compound's size, shape, electronic distribution, and polarity to enhance therapeutic properties. mdpi.com For instance, N-3 substituted DHPMs have demonstrated promising stability compared to the light-sensitive 1,4-dihydropyridines. mdpi.com The thoughtful application of bioisosterism can address issues of drug developability by modulating properties like lipophilicity, pKa, and metabolic stability. nih.gov
The substitutions at various positions on the DHPM ring are critical determinants of activity. Extensive studies have been conducted on modifying the C3, C4, and C5 positions to produce derivatives with significant antihypertensive effects. mdpi.com
C4 Position : The nature of the substituent at the C4 position is paramount. An aryl group at this position is a fundamental requirement for optimal calcium channel blocking activity. researchgate.net The orientation of this aryl ring is also crucial; it is positioned axially in the receptor-bound conformation, with a synperiplanar orientation being preferred. mdpi.com
C3 and C5 Positions : Ester groups at the C3 and C5 positions have been found to be the most effective for activity. researchgate.net A cis-orientation of the ester group with respect to the C5-C6 double bond is preferred. mdpi.com Modifications at the ester functionality, such as introducing thiosemicarbazide, semicarbazide, or hydrazide functions, have been explored to develop novel derivatives.
Chirality : Unsymmetrical substitutions on the DHPM ring can result in a chiral center at the C4 position. mdpi.com Chirality is a significant factor in biological activity, as different enantiomers can exhibit varying or even opposing effects, such as acting as calcium channel antagonists versus agonists. mdpi.comnih.gov
| Position | Preferred Substituent/Orientation | Impact on Activity |
|---|---|---|
| C4 | Aryl group (axially positioned, synperiplanar orientation) | Essential for optimal activity mdpi.comresearchgate.net |
| C3, C5 | Ester groups | Most effective for activity researchgate.net |
| C5 Ester | Cis-orientation to C5=C6 double bond | Preferred for activity mdpi.com |
| General | Unsymmetrical substitutions creating chirality at C4 | Enantiomers can have different or opposite activities mdpi.com |
The electronic properties and substitution pattern of the C4-aryl ring significantly modulate the activity of DHPM derivatives. The position and nature of substituents on this aromatic ring can greatly influence absorption, distribution, and clearance by altering the molecule's physicochemical properties. researchgate.net
Electron-Withdrawing Groups : The presence and position of electron-withdrawing groups on the C4-phenyl ring affect receptor-binding activity. researchgate.net These groups generally enhance activity. researchgate.net For example, a nitro group decreases the ring's reactivity through a strong inductive effect. libretexts.orgyoutube.com
Positional Effects : Research has shown that substitutions at the ortho or meta positions of the aromatic ring are generally preferred over para substitutions for maximizing calcium channel antagonist activity. In a study involving chloro-substituted phenyl rings, compounds with the chloro group at the para position showed good activity compared to unsubstituted and meta-substituted compounds.
| Substitution Type | Position | Example Substituent | General Effect on Activity |
|---|---|---|---|
| Electron-Withdrawing | Ortho/Meta | -NO2, -Cl | Generally enhances antagonist activity researchgate.net |
| Halogen | Para | -Cl | Demonstrated good activity in specific series |
| General | Ortho/Meta | N/A | Often preferred over para-substitution for optimal activity |
The trifluoromethyl (-CF3) group is a significant substituent used in medicinal chemistry due to its strong electron-withdrawing nature and lipophilic character. The synthesis of DHPMs using benzaldehyde derivatives bearing -CF3 groups has been a key area of investigation.
In one study, a series of DHPMs were synthesized using benzaldehydes with -CF3 substitutions at the ortho, meta, and para positions. frontiersin.orgnih.gov The resulting compounds were evaluated for their antihypertensive and calcium channel-blocking activities. The research found that the ortho-substituted derivatives consistently demonstrated the highest antihypertensive activity, showing an efficacy of approximately 30% relative to nifedipine. frontiersin.orgnih.gov This highlights the strategic importance of the substituent's position on the aromatic ring for biological function.
To explore new chemical space and modulate pharmacological activity, various heterocyclic rings have been incorporated into the DHPM structure, typically via the C4 position. This strategy of molecular hybridization aims to combine the pharmacophoric features of different heterocyclic systems.
Nitrogen-Containing Heterocycles : Researchers have synthesized DHPMs incorporating rings such as indole, 2-chloroquinoline, and 1,3-diphenyl-1H-pyrazole. mdpi.com Several of these derivatives, particularly those with pyrazole and nitro-substituted phenylamide moieties, exhibited potent calcium channel blocking activity comparable to nifedipine. mdpi.com
Triazole-Based DHPMs : In another study, N3-substituted DHPMs were synthesized incorporating 1-aryl-1H-1,2,3-triazole-4-carbaldehydes. The resulting triazole-based DHPMs showed promising calcium channel blocking efficiency. nih.gov
Other Heterocycles : Other heterocycles like thiophene, furan, and pyrrole have also been successfully incorporated into the DHPM scaffold, leading to novel compounds with potential calcium channel blocking activity. nih.gov Fused heterocyclic systems like pyridodipyrimidines have also been prepared through multicomponent reactions. nih.gov
Advanced Synthesis Methodologies (e.g., Biginelli Condensation Reaction and Derivatives)
The primary synthetic route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is the Biginelli reaction. This one-pot, three-component condensation was first reported by Italian chemist Pietro Biginelli in 1891. scispace.com The classical reaction involves the acid-catalyzed cyclocondensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). scispace.comwikipedia.org
The generally accepted mechanism involves a series of bimolecular reactions. It is proposed to begin with the rate-determining nucleophilic addition of urea to the aldehyde, which, after acid-catalyzed condensation, forms an N-acyliminium ion intermediate. wikipedia.orgorganic-chemistry.org The β-ketoester then adds to this imine, followed by ring closure through the nucleophilic attack of the amine onto the carbonyl group, which subsequently dehydrates to yield the final DHPM product. wikipedia.org
Over the past decades, significant advancements have been made to improve the efficiency, yield, and substrate scope of the Biginelli reaction. scispace.comnih.gov These modern methodologies include:
Improved Catalysis : The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org Numerous modern catalysts have been employed to increase yields and shorten reaction times, including ytterbium triflate (Yb(OTf)3), indium(III) chloride, and various solid-phase catalysts. organic-chemistry.org
Microwave Irradiation : The use of microwave-assisted synthesis, often coupled with a reaction mediator like polyphosphate ester, has been shown to dramatically reduce reaction times (often to a few minutes) and provide excellent yields of highly pure products. scispace.comnih.gov
Solvent-Free Conditions : Green chemistry approaches have led to the development of solvent-free Biginelli reactions, which reduce environmental impact and can simplify product workup. organic-chemistry.orgnih.gov
The "Atwal Modification" : A significant modification involves the pre-condensation of the aldehyde and β-ketoester to form an enone, which is then reacted with a protected urea or thiourea derivative. scispace.comillinois.edu While this is a two-step process, it often produces higher yields and allows for the synthesis of DHPMs that are not accessible through the classic one-pot method. illinois.edu
Solid-Phase Synthesis : The Biginelli reaction has been adapted for solid-phase synthesis, enabling the creation of large combinatorial libraries of DHPM derivatives for high-throughput screening. scispace.com This involves attaching one of the reactants to a polymer support and then carrying out the condensation, followed by cleavage from the resin. scispace.com
These advanced methodologies have revitalized the Biginelli reaction, transforming it into a powerful tool for modern organic and medicinal chemistry to generate diverse libraries of pharmacologically relevant dihydropyrimidine derivatives. scispace.comnih.gov
Pharmacogenomics and Personalized Medicine Research for Nifedipine Hydrochloride
Genetic Polymorphisms Influencing Nifedipine (B1678770) Response Variability
Interindividual variability in the clinical response to nifedipine has been attributed to genetic variations in several key genes. These polymorphisms can alter the pharmacokinetics and pharmacodynamics of the drug, leading to different outcomes in patients.
Nifedipine is primarily metabolized by the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A5. nih.gov Genetic variations in the genes encoding these enzymes can significantly impact the metabolism and clearance of nifedipine. For instance, the CYP3A5 genotype has been shown to influence the oral clearance of nifedipine in pregnant women, with "high expressers" (carriers of the CYP3A51 allele) having a significantly higher oral clearance compared to "low expressers" (232.0 ± 37.8 µg/mL vs. 85.6 ± 45.0 µg/mL, respectively). nih.gov This suggests that individuals with the CYP3A51 allele may metabolize nifedipine more rapidly, potentially leading to lower plasma concentrations and reduced therapeutic effect at standard doses. nih.govnih.gov
One study found that the CYP3A4 rs2242480 mutant TT genotype was associated with an increased maximum plasma concentration (Cmax) and reduced clearance of nifedipine compared to the wild-type CC genotype. researchgate.net Conversely, the CYP3A5 gene mutation was found to accelerate nifedipine metabolism, leading to increased clearance. researchgate.net Another variant, CYP3A4*17 (F189S), has been shown to result in a greater than 99% decrease in the metabolism of nifedipine in recombinant systems. clinpgx.org
The ATP-binding cassette sub-family B member 1 (ABCB1) gene, which encodes the P-glycoprotein (P-gp) efflux transporter, also plays a role in nifedipine pharmacokinetics. genomind.com P-glycoprotein is involved in the transport of various drugs, and polymorphisms in the ABCB1 gene can affect drug absorption and distribution. genomind.commdpi.com The ABCB1 rs1045642 polymorphism has been found to influence the time to reach maximum plasma concentration (Tmax) of nifedipine. researchgate.net
Furthermore, genetic polymorphisms in the urea (B33335) transporter-A gene (SLC14A2) have been associated with the antihypertensive efficacy of nifedipine. nih.gov A study on a Chinese population found that polymorphisms Val227Ile (rs1123617) and Ala357Thr (rs3745009) in the SLC14A2 gene were significantly associated with blood pressure response to nifedipine treatment. nih.gov Individuals with either Val227/Ile227 or Ile227/Ile227 genotypes had a significantly greater reduction in systolic and diastolic blood pressure compared to those with the Val227/Val227 genotype. nih.gov
The following table summarizes the influence of various genetic polymorphisms on nifedipine pharmacokinetics and response:
| Gene | Polymorphism | Effect on Nifedipine Pharmacokinetics/Response |
|---|---|---|
| CYP3A5 | CYP3A51 allele carriers ("high expressers") | Increased oral clearance of nifedipine. nih.govnih.gov |
| CYP3A4 | rs2242480 (mutant TT genotype) | Increased Cmax and reduced clearance of nifedipine. researchgate.net |
| CYP3A4 | CYP3A417 (F189S) | >99% decrease in nifedipine metabolism. clinpgx.org |
| ABCB1 | rs1045642 | Reduced Tmax of nifedipine. researchgate.net |
| SLC14A2 | Val227Ile (rs1123617) (Val227/Ile227 or Ile227/Ile227 genotypes) | Larger reduction in systolic and diastolic blood pressure. nih.gov |
| SLC14A2 | Ala357Thr (rs3745009) (in combination with Val227Ile) | Highest mean change in systolic and diastolic blood pressure. nih.gov |
Research into Personalized Dosing Strategies Based on Genetic Profiles
The growing understanding of how genetic polymorphisms influence nifedipine's disposition and effect is paving the way for personalized dosing strategies. ejcmpr.com The goal of this research is to move beyond the "one-size-fits-all" approach and tailor nifedipine dosage to an individual's unique genetic makeup, thereby optimizing therapeutic outcomes. ejcmpr.com
For instance, identifying a patient as a CYP3A5 "high expresser" could suggest that a higher dose of nifedipine may be required to achieve the desired therapeutic effect. nih.govnih.gov Conversely, a patient carrying the CYP3A4 rs2242480 mutant TT genotype, which is associated with reduced clearance, might benefit from a lower starting dose to avoid potential toxicity. researchgate.net
Research has also highlighted the potential for using a combination of genetic markers to predict nifedipine response. A study investigating the effects of multiple gene polymorphisms on nifedipine pharmacokinetics concluded that in addition to the traditional metabolic enzymes like CYP3A4/5 and transporters like ABCB1, genetic variations in CACNA1D, CACNA1C, ACE, and SLC14A2 should also be considered when adjusting nifedipine dosage. researchgate.net
The development of clinical practice guidelines that incorporate pharmacogenomic data is a critical step towards implementing personalized nifedipine therapy. While such guidelines are still in their infancy for nifedipine, the available research provides a strong foundation for their future development. nih.gov The ultimate aim is to use a patient's genetic profile to predict their response to nifedipine, allowing clinicians to select the optimal dose from the outset, leading to more effective and safer treatment. ejcmpr.com
The following table outlines potential personalized dosing considerations based on genetic profiles:
| Genotype | Predicted Nifedipine Response | Potential Dosing Strategy |
|---|---|---|
| CYP3A51 allele carriers ("high expressers") | Faster metabolism, potentially lower plasma concentrations. nih.govnih.gov | Consider a higher initial dose. |
| CYP3A4 rs2242480 (mutant TT) | Slower metabolism, potentially higher plasma concentrations. researchgate.net | Consider a lower initial dose. |
| SLC14A2 Val227Ile (Val/Ile or Ile/Ile) | Enhanced antihypertensive response. nih.gov | May respond well to standard or lower doses. |
| CYP3A417 (F189S) carriers | Significantly reduced metabolism. clinpgx.org | Requires significant dose reduction. |
Future Directions and Emerging Research Areas for Nifedipine Hydrochloride
Development of Next-Generation Nifedipine (B1678770) Derivatives with Improved Pharmacological Profiles
The development of new nifedipine derivatives is a key area of research, aiming to enhance its therapeutic efficacy and safety profile. nih.gov While effective, nifedipine can have limitations such as dose-dependent side effects. nih.gov To address this, researchers are synthesizing novel nifedipine isosteres and analogs. nih.govfrontiersin.org Bioisosterism, a strategy in drug design, involves structural modifications that maintain biological activity while optimizing properties like efficacy, selectivity, and pharmacokinetics. nih.gov
One approach involves creating trifluoromethyl-substituted derivatives of dihydropyrimidines, which are structurally related to nifedipine. nih.govfrontiersin.org A critical area of this research is to understand how these specific molecular modifications impact interactions with calcium channels. nih.govfrontiersin.org
Another avenue of development focuses on creating nifedipine analogs with T-type calcium channel blocking activity. researchgate.netsemanticscholar.orgnih.gov Researchers have synthesized a series of dialkyl 1,4-dihydro-4-(2'alkoxy-6'-pentadecylphenyl)-2,6-dimethyl-3,5 pyridine (B92270) dicarboxylates from anacardic acid. researchgate.netsemanticscholar.orgnih.gov Some of these compounds have shown selectivity for T-type over L-type calcium channels, presenting potential for new therapeutic applications. researchgate.netsemanticscholar.orgnih.gov
Table 1: Examples of Nifedipine Derivatives Under Investigation
| Derivative Class | Investigational Focus | Potential Advantage |
|---|---|---|
| Trifluoromethyl-substituted dihydropyrimidines | Enhanced calcium channel blocking activity | Improved therapeutic outcomes and reduced side effects nih.govfrontiersin.org |
| Dialkyl 1,4-dihydro-4-(2'alkoxy-6'-pentadecylphenyl)-2,6-dimethyl-3,5 pyridine dicarboxylates | T-type calcium channel blocking activity | Novel therapeutic applications beyond L-type channel blockade researchgate.netsemanticscholar.orgnih.gov |
Long-term Safety Data Collection and Analysis for Calcium Antagonists
The long-term safety of calcium channel blockers, including nifedipine, is a subject of ongoing evaluation. nih.gov While large, well-designed randomized controlled trials are considered the gold standard, observational studies also provide valuable insights and generate hypotheses for further testing. nih.gov Some concerns have been raised regarding short-acting nifedipine formulations. nih.govahajournals.org However, evidence is growing to support the safety of longer-acting dihydropyridine (B1217469) formulations. nih.gov
Meta-analyses of randomized clinical trials have been instrumental in assessing the long-term safety and efficacy of nifedipine in various patient populations. For instance, one meta-analysis of nifedipine in hypertension treatment showed a non-statistically significant lower risk of cardiovascular events compared to other active drugs. ahajournals.org Another analysis of 16 randomized trials reported a dose-dependent increase in mortality with nifedipine. nih.gov These conflicting findings highlight the need for continuous and rigorous long-term safety data collection and analysis.
Future research will likely focus on:
Large-scale, long-term observational studies: To monitor the safety of different nifedipine formulations in real-world clinical practice.
Comparative effectiveness research: To compare the long-term safety of nifedipine with other antihypertensive agents.
Subgroup analyses: To identify specific patient populations that may be at a higher or lower risk of adverse events with long-term nifedipine use.
Research into Nifedipine's Impact on Cardiovascular Events Beyond Blood Pressure Regulation
Recent research has focused on the pleiotropic effects of nifedipine, suggesting that its cardiovascular benefits may extend beyond simple blood pressure reduction. nih.gov Nifedipine has been shown to inhibit vascular inflammation and improve endothelial function, which are key factors in the development and progression of atherosclerosis. nih.gov
Studies such as the Elevation of Nifedipine and Cerivastatin on Recovery of Endothelial Function (ENCORE) I and II have demonstrated that nifedipine can significantly improve coronary endothelial function in patients with coronary artery disease. nih.gov The anti-atherosclerotic effects of nifedipine are thought to be mediated by several factors, including its antioxidant properties and its ability to enhance nitric oxide production. nih.govnih.gov
Table 2: Investigated Pleiotropic Effects of Nifedipine
| Pleiotropic Effect | Mechanism of Action | Potential Clinical Implication |
|---|---|---|
| Anti-inflammatory | Inhibition of vascular inflammation nih.gov | Slowing the progression of atherosclerosis nih.gov |
| Improved Endothelial Function | Enhancement of nitric oxide production nih.govnih.gov | Improved coronary blood flow nih.gov |
| Antioxidant Activity | Attenuation of circulating plasma levels of lipoperoxides and isoprostanes nih.gov | Reduction of oxidative stress in the vasculature nih.gov |
Expanding Research into Novel Non-Cardiovascular Therapeutic Applications
The therapeutic potential of nifedipine is being explored in several non-cardiovascular areas, including oncology and neuroprotection.
Oncology: Recent studies suggest that nifedipine may play a role in overcoming multi-drug resistance in cancer. mednexus.org It has been shown to enhance the anti-neoplastic effects of chemotherapeutic agents like cisplatin (B142131) in melanoma and 5-fluorouracil (B62378) in colon carcinomas. mednexus.org Nifedipine is also being investigated for its potential to suppress colorectal cancer progression and immune escape by preventing the nuclear translocation of NFAT2. nih.gov Additionally, some studies have shown that nifedipine can promote the proliferation and migration of certain breast cancer cells, indicating a complex and context-dependent role in cancer. spandidos-publications.complos.orgresearchgate.net
Neuroprotection: Nifedipine has been investigated for its neuroprotective effects in various models of neuronal injury. nih.govhuji.ac.il Studies have shown that nifedipine can offer protection against oxygen-glucose deprivation-induced cell death. nih.govhuji.ac.il It has also been evaluated for its potential to mitigate cuprizone-induced demyelination and behavioral dysfunction, possibly by modulating NF-κB and Nrf2 signaling pathways. nih.gov Furthermore, research suggests that nifedipine treatment may reduce brain damage after transient focal ischemia, potentially through its antioxidative effects. researchgate.net However, some studies indicate that another calcium channel blocker, nimodipine, may have more potent neuroprotective effects than nifedipine in certain contexts. mdpi.com
Advanced Pharmacokinetic/Pharmacodynamic Modeling for Combination Therapies
To optimize the use of nifedipine in combination with other drugs, researchers are employing advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling. Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool for understanding and predicting drug-drug interactions (DDIs). nih.govresearchgate.net
PBPK models have been developed to simulate the DDI between nifedipine and the proton pump inhibitor omeprazole. nih.govresearchgate.net These models can help to understand the mechanisms behind observed interactions, such as the influence of gastric pH changes and metabolic inhibition by cytochrome P450 enzymes. nih.govresearchgate.net Similarly, PBPK/PD modeling has been used to evaluate the interaction between nifedipine and the anticancer drug apatinib, predicting the impact of pharmacokinetic changes on the antihypertensive effect of nifedipine. nih.govfrontiersin.org
These modeling approaches can help to:
Predict potential DDIs before they are observed in clinical trials.
Understand the mechanisms underlying DDIs.
Guide the co-administration of nifedipine with other drugs.
Research on Personalized Dosing in Special Populations (e.g., Pregnancy, Pediatric)
There is a growing interest in personalizing nifedipine dosing for special populations, such as pregnant women and children, to improve efficacy and safety.
Pregnancy: Pharmacokinetic studies in pregnant women have shown significant interindividual variability in nifedipine plasma concentrations. nih.gov This variability may be partly explained by genetic differences in drug-metabolizing enzymes. nih.gov For instance, the CYP3A5 genotype has been shown to influence the oral clearance of nifedipine in pregnant women. nih.govnih.gov Research is ongoing to develop pharmacokinetic/pharmacodynamic models that can help clinicians select optimal, individualized dosing regimens for nifedipine in the treatment of preterm labor. grantome.com
Pediatric: Nifedipine is used in the pediatric population for the treatment of hypertension. byethost8.com However, establishing safe and effective dosing in children is challenging. Current guidelines provide recommendations for initial and maximum doses, but further research is needed to refine these recommendations. byethost8.com Future studies will likely focus on:
Pharmacokinetic and pharmacodynamic studies in different pediatric age groups.
The influence of genetic factors on nifedipine response in children.
The development of age-appropriate formulations.
常见问题
Q. What experimental methodologies are recommended for analyzing the purity and stability of nifedipine hydrochloride in pharmaceutical formulations?
To assess purity, high-performance liquid chromatography (HPLC) is widely used. For example, a validated HPLC method employs a C18 column (e.g., SVEA Core C18, 2.6 μm, 150 mm), mobile phases like methanol:phosphate buffer (70:30 v/v), UV detection at 230 nm, and a flow rate of 1.0 mL/min at 40°C . Method validation should include specificity, linearity, and precision per ICH guidelines. For stability, accelerated degradation studies under acidic/alkaline, oxidative, and photolytic conditions can identify degradation products, with quantification via peak area ratios against reference standards .
Q. How can researchers optimize the synthesis of nifedipine hydrochloride intermediates to improve yield and scalability?
A three-step synthesis of o-nitrobenzaldehyde (a key intermediate) from o-nitrotoluene involves bromination, hydrolysis, and oxidation. Bromination efficiency is maximized using HBr/H2O2 at 60°C for 6 hours, while hydrolysis is optimized with NaOH/ethanol under reflux. Oxidation with CrO3 in acetic acid yields the final product. Characterization via HNMR, IR, and GC-MS ensures structural fidelity . Scalability requires solvent recovery and waste minimization strategies.
Q. What are the standard protocols for quantifying nifedipine hydrochloride metabolites in biological samples?
Metabolites like Dehydro Nifedipine and Hydroxy Dehydro Nifedipine Lactone can be extracted from plasma using liquid-liquid extraction (LLE) with ethyl acetate. Quantification via HPLC-MS/MS employs a C18 column, gradient elution (methanol/ammonium acetate), and multiple reaction monitoring (MRM) for transitions like m/z 347→254. Calibration curves (1–100 ng/mL) and internal standards (e.g., deuterated analogs) ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacokinetic data for nifedipine hydrochloride across preclinical and clinical studies?
Discrepancies often arise from differences in metabolism (e.g., CYP3A4 polymorphism) or formulation bioavailability. To address this:
- Conduct in vitro-in vivo correlation (IVIVC) using dissolution profiles (USP Apparatus II, 50 rpm, pH 6.8 buffer) and compartmental modeling.
- Compare plasma concentration-time curves in humanized CYP3A4 transgenic mice vs. human trials .
- Use population pharmacokinetic models (NONMEM) to account for inter-individual variability .
Q. What experimental designs are effective for evaluating sustained-release mucoadhesive formulations of nifedipine hydrochloride?
Formulate tablets using polymers like HPMC, Carbopol-934, or HEC. Assess mucoadhesion via ex vivo retention time on porcine buccal mucosa under simulated saliva flow (0.8 mL/min). Drug release kinetics (USP Apparatus I, 100 rpm, pH 6.8) should fit Higuchi or Korsmeyer-Peppas models. In vivo bioavailability studies in rabbits can correlate with in vitro swelling indices and adhesion force measurements .
Q. How can hydrotropic technology improve the solubility and analytical detection of nifedipine hydrochloride in aqueous systems?
Hydrotropes like sodium benzoate (10% w/v) increase solubility via non-covalent interactions. For UV-spectrophotometric analysis, dissolve nifedipine in hydrotropic solution and measure absorbance at 238 nm. Validate linearity (2–20 μg/mL) and compare with HPLC results (R² > 0.995). This avoids organic solvents, enhancing eco-friendliness .
Q. What statistical approaches are recommended for analyzing contradictory efficacy outcomes in clinical trials comparing nifedipine hydrochloride to other tocolytics?
In trials like the comparative study of nifedipine vs. isoxpurine hydrochloride for preterm labor, use:
- Kaplan-Meier survival analysis with log-rank tests for latency period comparisons.
- Multivariate logistic regression to adjust for confounders (gestational age, cervical dilation).
- Power analysis (α=0.05, β=0.2) to ensure sample adequacy. Report effect sizes (odds ratios) with 95% confidence intervals .
Q. How can researchers validate the selectivity of calcium channel blockade by nifedipine hydrochloride in complex physiological models?
Use patch-clamp electrophysiology on transfected HEK293 cells expressing Cav1.2 (L-type) vs. Cav3.2 (T-type) channels. Apply nifedipine (10 nM–10 μM) and measure current inhibition (IC50). Confirm specificity by comparing with ML218 hydrochloride (T-type inhibitor, IC50=270 nM) . In isolated aortic rings, pre-contract with KCl (60 mM) and assess vasodilation (EC50) to differentiate L-type effects.
Methodological Considerations
- Chromatographic Method Development : Always include system suitability tests (e.g., tailing factor <2, theoretical plates >2000) and robustness testing (e.g., ±2% organic phase variation) .
- Clinical Trial Design : Adhere to CONSORT guidelines, include a priori subgroup analyses, and register protocols on platforms like ClinicalTrials.gov .
- Data Reproducibility : Publish full experimental details (e.g., polymer molecular weights, granulation parameters) in supplementary materials to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
